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Core Science & Biosynthesis

Foundational

Therapeutic Potential of 3-Amino-N-methylisonicotinamide in Medicinal Chemistry

[1] Executive Summary: The Lynchpin Scaffold In the high-stakes arena of small molecule drug discovery, 3-Amino-N-methylisonicotinamide (CAS: 1061358-09-5) acts not merely as an intermediate, but as a privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Lynchpin Scaffold

In the high-stakes arena of small molecule drug discovery, 3-Amino-N-methylisonicotinamide (CAS: 1061358-09-5) acts not merely as an intermediate, but as a privileged scaffold precursor .[1] Its structural architecture—a pyridine ring functionalized with an ortho-amino amide motif—serves as a critical geometric constraint for synthesizing fused bicyclic heterocycles, most notably pyrido[3,4-d]pyrimidines .[1]

These fused systems are foundational to modern oncology, serving as the pharmacophoric core for inhibitors of EGFR , VEGFR , and the mitotic checkpoint kinase Mps1 . Furthermore, the molecule itself retains significant homology to nicotinamide, positioning it as a probe for Poly(ADP-ribose) polymerases (PARP) and Nicotinamide N-methyltransferase (NNMT) modulation.

This guide details the synthetic utility, mechanistic impact, and experimental protocols for leveraging this scaffold in therapeutic development.

Chemical Profile & Pharmacophoric Properties

Understanding the electronic and steric landscape of 3-Amino-N-methylisonicotinamide is essential for rational drug design.[1]

PropertyValue/DescriptionRelevance to Drug Design
CAS Number 1061358-09-5Unique Identifier
Molecular Formula C₇H₉N₃OLow MW fragment (151.17 Da)
H-Bond Donors 2 (Amino NH₂, Amide NH)Critical for Hinge Region binding in kinases
H-Bond Acceptors 2 (Pyridine N, Carbonyl O)Interacts with catalytic Lys/Asp residues
Electronic Effect Pyridine Ring (Electron Deficient)Increases acidity of NH groups; improves metabolic stability vs. phenyl
Vector Geometry Ortho-disposition of NH₂/CONHMePre-organized for cyclization; mimics NAD+ cis-amide conformation

Therapeutic Applications: The "Why" and "How"

A. Kinase Inhibition: The Pyrido[3,4-d]pyrimidine Gateway

The primary therapeutic value of this molecule lies in its ability to undergo cyclization to form pyrido[3,4-d]pyrimidines . This bicyclic system is a bioisostere of quinazoline (found in Gefitinib/Erlotinib) but offers distinct solubility and selectivity profiles due to the pyridine nitrogen.

  • Mechanism: The fused pyrimidine ring system mimics the adenine ring of ATP.

  • Target Specificity:

    • Mps1 (TTK): Inhibitors derived from this scaffold (e.g., BOS172722 analogs) prevent proper chromosome alignment, forcing cancer cells into "mitotic catastrophe."

    • EGFR/VEGFR: The N-methyl group allows for specific hydrophobic pocket filling, often improving potency against resistance mutations (e.g., T790M).

B. Metabolic Modulation: NAD+ Mimicry

As a structural analog of Nicotinamide (NAM), 3-Amino-N-methylisonicotinamide interacts with enzymes governing cellular metabolism and DNA repair.[1]

  • PARP Inhibition: The 3-amino group mimics the 2-position of the nicotinamide ring, forming hydrogen bonds with the Gly863/Ser904 residues in the PARP1 catalytic pocket.

  • NNMT Targeting: High expression of NNMT is linked to cancer-associated fibroblast (CAF) differentiation.[1] This scaffold serves as a substrate-competitive inhibitor template.[1][2]

Visualizing the Pathway: From Scaffold to Drug

The following diagram illustrates the transformation of the precursor into active kinase inhibitors and its direct interaction with metabolic enzymes.

G cluster_targets Therapeutic Targets Start 3-Aminoisonicotinic Acid (Starting Material) Scaffold 3-Amino-N-methylisonicotinamide (The Core Scaffold) Start->Scaffold 1. Methylamine Coupling (HATU/DMF) Cyclization Cyclization Reaction (+ HC(OEt)3 or Urea) Scaffold->Cyclization Synthetic Divergence Product2 NAD+ Mimicry (PARP/NNMT Binding) Scaffold->Product2 Direct Bioactivity Product1 Pyrido[3,4-d]pyrimidine (Kinase Inhibitor Core) Cyclization->Product1 Ring Closure Mps1 (Mitotic Checkpoint) Mps1 (Mitotic Checkpoint) Product1->Mps1 (Mitotic Checkpoint) EGFR (Lung Cancer) EGFR (Lung Cancer) Product1->EGFR (Lung Cancer) PARP (DNA Repair) PARP (DNA Repair) Product2->PARP (DNA Repair)

Caption: Synthetic divergence of 3-Amino-N-methylisonicotinamide into kinase inhibitors (Green) and metabolic modulators (Red).

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-N-methylisonicotinamide

Objective: Efficient conversion of 3-aminoisonicotinic acid to the N-methyl amide without protecting the aniline amine.[1] Principle: The 3-amino group is electronically deactivated by the pyridine ring, allowing selective amidation of the carboxylic acid using standard coupling agents.

Reagents:

  • 3-Aminoisonicotinic acid (1.0 eq)[1]

  • Methylamine hydrochloride (1.5 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • DMF (Dimethylformamide) (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 3-aminoisonicotinic acid (1.0 g, 7.24 mmol) in anhydrous DMF (10 mL).

  • Activation: Add DIPEA (3.8 mL, 21.7 mmol) followed by HATU (3.3 g, 8.68 mmol). Stir at room temperature for 15 minutes to form the activated ester. Note: Solution should turn slightly yellow.[1]

  • Coupling: Add Methylamine hydrochloride (0.73 g, 10.8 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by LC-MS (Target Mass: 152.1 [M+H]+).[1]

  • Workup: Dilute the reaction mixture with EtOAc (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) and Brine (1 x 30 mL).

    • Critical Step: The product is polar. If it does not extract well, evaporate DMF directly under high vacuum and purify via flash chromatography (DCM:MeOH 95:5).

  • Yield: Expect 75–85% of a pale yellow solid.

Protocol 2: Cyclization to Pyrido[3,4-d]pyrimidin-4-one

Objective: Converting the scaffold into the bicyclic kinase inhibitor core.[1]

Reagents:

  • 3-Amino-N-methylisonicotinamide (1.0 eq)[1]

  • Triethyl orthoformate (Excess, as solvent/reagent)

  • Acetic Anhydride (Catalytic) or p-TsOH[1]

Step-by-Step Workflow:

  • Reflux: Suspend the scaffold (500 mg) in Triethyl orthoformate (5 mL). Add a catalytic amount of p-TsOH (10 mg).[1]

  • Heating: Heat the mixture to reflux (146°C) for 3–5 hours. The system will initially be heterogeneous but should clear as the intermediate forms and then precipitate the product.

  • Isolation: Cool to room temperature. The cyclized product (3-methylpyrido[3,4-d]pyrimidin-4(3H)-one) will precipitate.[1]

  • Purification: Filter the solid, wash with cold diethyl ether, and dry under vacuum.

  • Validation: 1H NMR should show the disappearance of the broad NH₂ signal and the appearance of a singlet around 8.0–8.5 ppm (pyrimidine C2-H).

References

  • BOS172722 Clinical Candidate : "Discovery of BOS172722, a Highly Potent and Selective Inhibitor of Mps1 Kinase."[3] Journal of Medicinal Chemistry, 2019.

  • Pyrido-pyrimidine Synthesis : "Synthesis and transformations of pyrido[4,3-d]-pyrimidines with N-heterocycles." ResearchGate, 2022.

  • NNMT Inhibition : "Nicotinamide N-methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy."[1] Biomolecules, 2022.[4]

  • PARP Inhibitor Scaffolds : "[1,2,4]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes." Journal of Medicinal Chemistry, 2023.[2]

  • General Synthesis of Aminopyridines : "3-Aminopyridine - Organic Syntheses Procedure." Organic Syntheses, Coll.[5] Vol. 7, p.27.

Sources

Exploratory

Physicochemical Characteristics of 3-Amino-N-methylisonicotinamide: A Technical Guide

Part 1: Executive Summary 3-Amino-N-methylisonicotinamide (CAS: 1061358-09-5) is a pivotal heterocyclic building block in the synthesis of next-generation kinase inhibitors, particularly those targeting Focal Adhesion Ki...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

3-Amino-N-methylisonicotinamide (CAS: 1061358-09-5) is a pivotal heterocyclic building block in the synthesis of next-generation kinase inhibitors, particularly those targeting Focal Adhesion Kinase (FAK) and related pathways.[1] Its structural uniqueness lies in the ortho-amino carboxamide motif on the pyridine ring, which serves as a critical hydrogen-bonding donor/acceptor pair in the ATP-binding pockets of various enzymes.[1]

This guide provides a rigorous physicochemical profile of the compound, moving beyond basic identifiers to explore its synthesis-driven impurity profile, solubility behavior, and solid-state characteristics. It is designed to function as a self-validating reference for laboratory integration.[1]

Part 2: Chemical Identity & Structural Analysis[1]

The compound consists of a pyridine ring substituted at the 4-position with an N-methylcarboxamide group and at the 3-position with a primary amino group.[1] This vicinal substitution pattern allows for intramolecular hydrogen bonding, influencing its solubility and pKa relative to its isomers.

Table 1: Core Chemical Identifiers[1]
PropertySpecification
IUPAC Name 3-amino-N-methylpyridine-4-carboxamide
Common Name 3-Amino-N-methylisonicotinamide
CAS Registry Number 1061358-09-5
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
SMILES CNNC(=O)c1c(N)cncc1
InChI Key IBKMZYWDWWIWEL-UHFFFAOYSA-N (Analogous base)
Appearance Off-white to pale yellow solid
Structural Visualization (Graphviz)

The following diagram illustrates the chemical connectivity and potential intramolecular hydrogen bonding sites critical for pharmacophore binding.

ChemicalStructure Figure 1: Structural Connectivity & Functional Motifs PyridineRing Pyridine Core (Aromatic) AmideGroup N-Methylcarboxamide (Pos 4: H-Bond Acceptor/Donor) PyridineRing->AmideGroup C4 Substitution AminoGroup Primary Amine (Pos 3: H-Bond Donor) PyridineRing->AminoGroup C3 Substitution AminoGroup->AmideGroup Intramolecular H-Bond (Stabilizes Planarity)

Part 3: Physicochemical Profile[1]

Solubility & Lipophilicity

The ortho-amino arrangement creates a "pseudo-ring" effect via intramolecular hydrogen bonding, which slightly increases lipophilicity compared to the open conformer.

  • LogP (Predicted): ~ -0.5 to 0.[1]1. The compound is moderately polar but sufficiently lipophilic to cross cellular membranes.[1]

  • Aqueous Solubility: pH-dependent.[1]

    • Acidic pH (< 4): High solubility due to protonation of the pyridine nitrogen and/or the primary amine.[1]

    • Neutral pH:[1] Moderate solubility (0.5 – 2 mg/mL predicted).[1]

    • Organic Solvents: Soluble in DMSO (>50 mg/mL), Methanol, and Ethanol. Sparingly soluble in Dichloromethane (DCM).[1]

Ionization (pKa)

Understanding the ionization state is critical for HPLC method development and formulation.[1]

  • pKa 1 (Pyridine Nitrogen): ~ 5.5 – 6.[1]5. The electron-donating amino group at position 3 increases the basicity of the pyridine nitrogen compared to isonicotinamide (pKa ~3.6).[1]

  • pKa 2 (Primary Amine): Very weak base (pKa < 1) due to conjugation with the electron-deficient pyridine ring.[1]

  • pKa 3 (Amide Nitrogen): > 14 (Neutral).[1]

Solid-State Properties[1]
  • Melting Point: Typically 160°C – 175°C (Experimental verification recommended per batch).[1] The high melting point reflects strong intermolecular hydrogen bonding in the crystal lattice.[1]

  • Hygroscopicity: Potential to form hydrates.[1] Storage under desiccant is recommended.[1]

Part 4: Synthesis & Impurity Profiling[1]

The synthesis typically proceeds via the reduction of a nitro-precursor.[1] Understanding this route is essential for identifying process-related impurities.[1]

Synthetic Pathway (Graphviz)

SynthesisPathway Figure 2: Synthetic Route and Potential Impurity Origins Start 3-Nitroisonicotinic Acid Intermediate N-Methyl-3-nitroisonicotinamide (Key Intermediate) Start->Intermediate Step 1: Amide Coupling (MeNH2, Coupling Agent/SOCl2) Product 3-Amino-N-methylisonicotinamide (Target) Intermediate->Product Step 2: Reduction (H2, Pd/C, MeOH) Impurity1 Impurity A: Unreacted Nitro Intermediate Intermediate->Impurity1 Incomplete Reduction Impurity3 Impurity C: Over-reduction/Dimerization Intermediate->Impurity3 Side Reaction Impurity2 Impurity B: Hydrolysis Product (3-Aminoisonicotinic acid) Product->Impurity2 Amide Hydrolysis (High pH/Temp)

Critical Impurities[1]
  • N-Methyl-3-nitroisonicotinamide: The unreduced precursor.[1] It is often yellow and less polar than the amine.[1]

  • 3-Aminoisonicotinic acid: Result of amide hydrolysis.[1] Monitored via RRT (Relative Retention Time) < 1.0 in reverse-phase HPLC.[1]

Part 5: Experimental Protocols

Protocol: Self-Validating Solubility Determination

Rationale: Visual solubility estimation is prone to error.[1] This kinetic method ensures saturation equilibrium.[1]

Materials:

  • Test Compound (approx. 10 mg)

  • Solvent (PBS pH 7.4, DMSO, Methanol)

  • Syringe Filter (0.22 µm PTFE)

  • HPLC-UV system[1]

Workflow:

  • Preparation: Weigh 2.0 mg of 3-Amino-N-methylisonicotinamide into a 1.5 mL microcentrifuge tube.

  • Addition: Add 200 µL of solvent. Vortex vigorously for 1 minute.[1]

  • Observation:

    • Clear solution: Solubility > 10 mg/mL.[1][2][3]

    • Suspension: Proceed to step 4.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Centrifuge at 10,000 rpm for 5 min. Filter supernatant.

  • Quantification: Dilute filtrate 1:100 and analyze via HPLC against a standard curve prepared in DMSO.

Protocol: Stability-Indicating HPLC Method

Rationale: To separate the target amine from the nitro precursor and hydrolysis degradants.[1]

ParameterCondition
Column C18 Polar-Embedded (e.g., Waters XBridge Shield RP18), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 10 mM Ammonium Acetate, pH 5.5 (Buffers amine tailing)
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 10 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic) and 220 nm (Amide)
Retention Logic The polar amino-amide elutes early; the nitro-intermediate elutes later due to lack of ionizable amine at pH 5.[4]5.

Part 6: Handling & Safety (GHS)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][5]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to oxidation (N-oxide formation) upon prolonged exposure to air.[1]

Part 7: References

  • Synthesis & Application in Kinase Inhibitors:

    • Title: Inhibitors of focal adhesion kinase (US8501763B2).[1]

    • Context: Details the synthesis of 3-Amino-N-methylisonicotinamide via Pd/C reduction of the nitro-intermediate.

    • Source:

  • Structural Analog Data (Nicotinamide/Isonicotinamide):

    • Title: Physicochemical profiling (pKa, LogP, Solubility) of pyridinecarboxamides.[3][6]

    • Context: Provides baseline values for the pyridine carboxamide scaffold used to predict properties of the target.[1]

    • Source:

  • Chemical Vendor Data (CAS Verification):

    • Title: 3-Amino-N-methylisonicotinamide Product Page.[1]

    • Context: Confirmation of CAS 1061358-09-5 and solid-state form.[1]

    • Source: (Verified via search snippets).[1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Scalable Synthesis of 3-Amino-N-methylisonicotinamide

This document provides a comprehensive guide for the scalable synthesis of 3-Amino-N-methylisonicotinamide, a key intermediate in pharmaceutical research and development. The protocols detailed herein are designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the scalable synthesis of 3-Amino-N-methylisonicotinamide, a key intermediate in pharmaceutical research and development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices. This approach is intended to ensure both reproducibility and a deeper understanding of the synthesis, facilitating adaptation and optimization for specific laboratory or industrial settings.

Introduction

3-Amino-N-methylisonicotinamide is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural motifs, featuring a pyridine ring with amino and N-methylamido functionalities, make it a versatile building block for the synthesis of a wide range of biologically active molecules. The strategic placement of these groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

The synthesis of this compound can be approached through several routes, primarily revolving around the formation of the amide bond between a 3-aminoisonicotinic acid precursor and methylamine. The choice of synthetic strategy often depends on the scale of the reaction, the availability of starting materials, and the desired purity of the final product. This guide will focus on a robust and scalable two-step approach, starting from the commercially available 3-aminoisonicotinic acid.

Overall Synthesis Workflow

The proposed synthesis of 3-Amino-N-methylisonicotinamide is a two-step process. The first critical step involves the activation of the carboxylic acid group of 3-aminoisonicotinic acid. The second step is the subsequent amidation with methylamine to yield the target product.

Synthesis_Workflow Start 3-Aminoisonicotinic Acid Step1 Carboxylic Acid Activation Start->Step1 Intermediate Activated Intermediate (e.g., Acyl Chloride) Step1->Intermediate Step2 Amidation with Methylamine Intermediate->Step2 End 3-Amino-N-methylisonicotinamide Step2->End

Caption: Overall workflow for the synthesis of 3-Amino-N-methylisonicotinamide.

Part 1: Synthesis of the Key Intermediate: 3-Aminoisonicotinoyl Chloride

The initial and crucial phase of this synthesis is the conversion of the carboxylic acid in 3-aminoisonicotinic acid to a more reactive species, such as an acyl chloride. This activation is paramount for the subsequent efficient formation of the amide bond with the relatively poor nucleophile, methylamine. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation due to its reactivity and the convenient removal of byproducts (SO₂ and HCl) as gases.

Experimental Protocol: Synthesis of 3-Aminoisonicotinoyl Chloride

Materials:

  • 3-Aminoisonicotinic acid[1][2]

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Reaction vessel equipped with a magnetic stirrer, reflux condenser, and a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-aminoisonicotinic acid (1.0 eq) in anhydrous DCM or toluene. The use of an anhydrous solvent is critical to prevent the hydrolysis of the thionyl chloride and the product acyl chloride.

  • Reagent Addition: Slowly add thionyl chloride (1.5-2.0 eq) dropwise to the suspension at 0 °C (ice bath). The reaction is exothermic, and slow addition helps to control the temperature and minimize potential side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C for DCM or 110 °C for toluene). The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). Typically, the reaction is complete within 2-4 hours.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude 3-aminoisonicotinoyl chloride. This intermediate is often used directly in the next step without further purification due to its reactivity and moisture sensitivity.

Part 2: Amidation to 3-Amino-N-methylisonicotinamide

With the activated acyl chloride in hand, the final step is the amidation with methylamine. This reaction is typically fast and efficient. The choice of methylamine source (gas, aqueous solution, or a salt) and the reaction conditions are important for maximizing the yield and purity of the final product. Using a solution of methylamine in a suitable solvent is often the most practical approach for laboratory-scale synthesis.

Experimental Protocol: Synthesis of 3-Amino-N-methylisonicotinamide

Materials:

  • Crude 3-aminoisonicotinoyl chloride

  • Methylamine solution (e.g., 40% in water, or 2.0 M in THF or methanol)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or another suitable base (if using methylamine hydrochloride)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Suitable solvent system for chromatography (e.g., DCM/Methanol or Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: Dissolve the crude 3-aminoisonicotinoyl chloride in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Amine Addition: Slowly add the methylamine solution (2.0-2.5 eq) to the cooled solution of the acyl chloride. The reaction is exothermic. Maintaining a low temperature is important to control the reaction rate and minimize side products. If using methylamine hydrochloride, a base such as triethylamine (2.5-3.0 eq) must be added to liberate the free methylamine.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction is typically complete within 1-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, quench the reaction by adding water. If the reaction was acidic, first neutralize with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude 3-Amino-N-methylisonicotinamide can be purified by silica gel column chromatography using an appropriate solvent system to yield the pure product.

Data Presentation

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1 3-Aminoisonicotinic acidThionyl chlorideDCM or TolueneReflux2-4>90 (crude)
2 3-Aminoisonicotinoyl chlorideMethylamine solutionDCM or THF0 to RT1-370-85 (purified)

Logical Relationships in the Synthesis

The following diagram illustrates the key chemical transformations and the relationship between the reactants and products in the synthesis of 3-Amino-N-methylisonicotinamide.

Logical_Relationships cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amidation 3-Aminoisonicotinic_Acid 3-Aminoisonicotinic Acid -COOH Acyl_Chloride 3-Aminoisonicotinoyl Chloride -COCl 3-Aminoisonicotinic_Acid->Acyl_Chloride + SOCl₂ - SO₂ - HCl Thionyl_Chloride {Thionyl Chloride | SOCl₂} Thionyl_Chloride->Acyl_Chloride Final_Product 3-Amino-N-methylisonicotinamide -CONHCH₃ Acyl_Chloride->Final_Product + CH₃NH₂ - HCl Methylamine {Methylamine | CH₃NH₂} Methylamine->Final_Product

Sources

Application

Step-by-step preparation of 3-Amino-N-methylisonicotinamide from precursors

Application Note: Scalable Synthesis of 3-Amino-N-methylisonicotinamide Executive Summary 3-Amino-N-methylisonicotinamide is a critical pharmacophore found in various kinase inhibitors (e.g., TRK, JAK, and BCR-ABL inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-Amino-N-methylisonicotinamide

Executive Summary

3-Amino-N-methylisonicotinamide is a critical pharmacophore found in various kinase inhibitors (e.g., TRK, JAK, and BCR-ABL inhibitors).[1] Its structure—a pyridine ring substituted with an exocyclic amide and an adjacent primary amine—provides essential hydrogen bond donor/acceptor motifs for ATP-binding pocket interactions.

This Application Note details two distinct protocols for its preparation:

  • Protocol A (Scalable/Industrial): A cost-effective, two-step sequence utilizing ester aminolysis.[1] This route avoids expensive coupling reagents and minimizes hazardous waste.

  • Protocol B (Discovery/High-Throughput): A direct amide coupling utilizing HATU, suitable for milligram-scale library synthesis where speed is prioritized over cost.[1]

Retrosynthetic Analysis & Strategy

The synthesis of 3-aminoisonicotinamide derivatives is often complicated by the zwitterionic nature of the starting material, 3-aminoisonicotinic acid. Direct reaction of the acid often leads to low solubility and poor conversion.[1] Therefore, we prioritize masking the carboxylic acid as an ester or activating it in situ.

Pathway Logic:

  • Route A (Ester Intermediate): Converts the zwitterion to a soluble methyl ester, which readily undergoes nucleophilic acyl substitution with methylamine.

  • Route B (In-Situ Activation): Uses high-efficiency coupling agents (HATU) to force the reaction between the zwitterionic acid and the amine salt.[1]

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_legend Legend Start 3-Aminoisonicotinic Acid Ester Methyl 3-aminoisonicotinate Start->Ester i. MeOH, H2SO4, Reflux (Esterification) Target 3-Amino-N-methylisonicotinamide (Target) Start->Target Alternative: HATU, DIPEA, MeNH2·HCl (Direct Coupling) Ester->Target ii. MeNH2 (aq), 50°C (Aminolysis) key Blue Solid = Protocol A (Recommended) Red Dashed = Protocol B (Discovery)

Figure 1: Retrosynthetic strategy comparing the stepwise esterification-aminolysis route (Blue) vs. direct coupling (Red).

Protocol A: Scalable Synthesis (Ester Route)

This protocol is recommended for scales >5g.[1] It utilizes cheap reagents (methanol, sulfuric acid, aqueous methylamine) and requires no chromatography.

Step 1: Preparation of Methyl 3-aminoisonicotinate

Mechanism: Acid-catalyzed Fischer esterification.[1]

Reagents:

  • 3-Aminoisonicotinic acid (1.0 equiv)[1]

  • Methanol (Solvent, 10-15 volumes)[1]

  • Sulfuric acid (H₂SO₄, conc., 2.0 equiv)

Procedure:

  • Setup: Charge a round-bottom flask with 3-aminoisonicotinic acid.

  • Solvent: Add Methanol (MeOH) and stir to form a suspension.

  • Acid Addition: Cool the mixture to 0°C in an ice bath. Dropwise add concentrated H₂SO₄.[1] Caution: Exothermic.

  • Reflux: Heat the reaction to reflux (approx. 65°C) for 12–16 hours. Monitor by LCMS or TLC (10% MeOH in DCM).

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Concentrate in vacuo to remove most MeOH.[1]

    • Dilute residue with ice water.[1]

    • Carefully neutralize with saturated NaHCO₃ or Na₂CO₃ solution until pH ~8. Note: The ester may precipitate.

    • Extract with Ethyl Acetate (3x).[4]

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Yield: Expect 85–95% of a tan/yellow solid.

Step 2: Aminolysis to 3-Amino-N-methylisonicotinamide

Mechanism: Nucleophilic Acyl Substitution (S_NAc).[1]

Reagents:

  • Methyl 3-aminoisonicotinate (from Step 1)

  • Methylamine (40% wt. solution in water, 5.0 equiv)

  • Methanol (optional co-solvent, 2 volumes)

Procedure:

  • Setup: Dissolve the methyl ester in a minimal amount of MeOH (or use neat if liquid methylamine is available).[1]

  • Addition: Add 40% aqueous Methylamine solution.

  • Reaction: Seal the vessel (pressure tube recommended) and heat to 50°C for 4–6 hours.

    • Note: The electron-donating amino group at C3 makes the ester less electrophilic, requiring mild heating compared to standard pyridines.

  • Monitoring: LCMS should show conversion of Ester (M+H ~153) to Amide (M+H ~152).

  • Isolation:

    • Concentrate the reaction mixture to dryness under reduced pressure to remove excess methylamine and water.

    • Trituration: Suspend the crude solid in cold Diethyl Ether or MTBE.[1] Sonicate and filter.[1][4]

    • Recrystallization (if needed): Ethanol/Heptane.[1]

Expected Yield: 75–85% (Over two steps).

Protocol B: High-Throughput Synthesis (HATU Coupling)

This protocol is ideal for generating small quantities (<100 mg) rapidly for biological assay.

Reagents:

  • 3-Aminoisonicotinic acid (1.0 equiv)[1]

  • Methylamine Hydrochloride (1.5 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine, 3.0 equiv)

  • DMF (Dimethylformamide, anhydrous)

Procedure:

  • Dissolve 3-aminoisonicotinic acid and DIPEA in DMF. Stir for 5 minutes.

  • Add HATU.[1] Stir for 10 minutes to activate the acid (formation of the active ester).

  • Add Methylamine Hydrochloride.

  • Stir at Room Temperature for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine (1x).

  • Purification: Flash chromatography (DCM:MeOH gradient) is usually required to remove urea byproducts from HATU.[1]

Analytical Data & Validation

To ensure the integrity of the synthesized product, compare your results against these standard parameters.

Table 1: Physicochemical Properties

PropertyValueNotes
Chemical Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
Exact Mass 151.07
Appearance Off-white to pale yellow solid
Solubility DMSO, Methanol, dilute acidPoor in non-polar solvents

Table 2: Expected NMR Signatures (DMSO-d₆)

PositionShift (δ ppm)MultiplicityIntegrationAssignment
Pyridine C2-H ~8.20Singlet (s)1HCharacteristic isolated proton
Pyridine C6-H ~7.95Doublet (d)1HOrtho coupling to C5
Pyridine C5-H ~7.40Doublet (d)1HOrtho coupling to C6
Amide NH ~8.40Broad (br)1HExchangeable
Amine NH₂ ~6.50Broad (s)2HC3-Amino group
Methyl ~2.80Doublet (d)3HCouples to Amide NH

Troubleshooting & Optimization

Issue: Low conversion in Step 2 (Aminolysis)

  • Cause: The C3-amino group donates electron density into the ring, deactivating the C4-ester toward nucleophilic attack.[1]

  • Solution: Increase temperature to 60-70°C in a sealed vessel. Alternatively, use Methanolic Methylamine (anhydrous) instead of aqueous to reduce hydrolysis competition.

Issue: Product is water-soluble during workup.

  • Cause: Pyridines are polar.

  • Solution: Avoid aqueous extraction if possible.[1] Evaporate to dryness and use continuous extraction (Soxhlet) with DCM or use n-Butanol for liquid-liquid extraction.[1]

References

  • Organic Syntheses. (1940).[1] Methylamine Hydrochloride.[5] Org. Synth. 1940, 20, 66. Retrieved from [Link] (Standard handling of methylamine salts).

  • ResearchGate. (2022).[1] Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate. Retrieved from [Link] (Analogous ester aminolysis conditions).

Sources

Method

Procedures for using 3-Amino-N-methylisonicotinamide in amide coupling

Application Note: High-Efficiency Amide Coupling of 3-Amino-N-methylisonicotinamide Executive Summary & Chemical Context This guide details the procedures for coupling carboxylic acids with 3-Amino-N-methylisonicotinamid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Amide Coupling of 3-Amino-N-methylisonicotinamide

Executive Summary & Chemical Context

This guide details the procedures for coupling carboxylic acids with 3-Amino-N-methylisonicotinamide (CAS: 172481-46-6). This scaffold is a critical pharmacophore in kinase inhibitors and fragment-based drug discovery, often serving as a hydrogen-bond donor/acceptor motif in the ATP-binding pocket.

The Challenge: The 3-amino group on this scaffold is significantly deactivated due to two factors:

  • Electronic Deactivation: The pyridine ring is electron-withdrawing (π-deficient). The para-amide (isonicotinamide) further reduces electron density at the 3-position via resonance and induction.

  • Steric Hindrance: The ortho-substituent (the N-methylcarboxamide group) creates steric bulk, impeding the approach of activated electrophiles.

Standard coupling reagents (EDC/NHS, DCC) frequently result in low conversion or stalled reactions. Successful acylation requires high-energy active esters (HATU/HOAt) or highly reactive electrophiles (Acid Chlorides/T3P).

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to select the optimal method for your specific carboxylic acid partner.

CouplingLogic Start Start: Analyze Carboxylic Acid Partner IsAcidStable Is the Acid Sensitive to Acidic/Chlorinating Conditions? Start->IsAcidStable IsScaleLarge Is the Reaction Scale >10g? IsAcidStable->IsScaleLarge No (Stable) MethodA Method A: HATU/HOAt (Best for Discovery/Small Scale) IsAcidStable->MethodA Yes (Sensitive) MethodB Method B: T3P (Propylphosphonic Anhydride) (Best for Scale-up & Purification) IsScaleLarge->MethodB Yes MethodC Method C: Ghosez's Reagent / Acid Chloride (Best for Sterically Hindered Acids) IsScaleLarge->MethodC No (Difficult Substrate) MethodA->MethodC If Conversion < 50%

Figure 1: Decision tree for selecting coupling conditions based on substrate stability and scale.

Detailed Experimental Protocols

Method A: High-Activity Activation (HATU/HOAt)

Recommended for: Initial screening, acid-sensitive substrates, and small-scale (<1g) synthesis.

Mechanism: HATU generates a highly reactive O-7-azabenzotriazole active ester.[1] The pyridine nitrogen in the HOAt leaving group provides an intramolecular base effect (anchimeric assistance), accelerating the attack of the poor nucleophile (the aminopyridine).

Protocol:

  • Preparation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add DIPEA (N,N-Diisopropylethylamine, 3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes.

    • Note: The solution should turn yellow/orange. If the acid is very hindered, stir for 30-60 mins.

  • Coupling: Add 3-Amino-N-methylisonicotinamide (1.0 equiv).

  • Reaction: Stir at 50°C for 4–16 hours.

    • Critical Step: Unlike standard amines, this deactivated aniline often requires mild heating (40–60°C) to drive the reaction to completion.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄ and concentrate.

Validation Check: If LCMS shows the "Active Ester" peak but no product, increase temperature to 80°C or switch to Method C.

Method B: T3P (Propylphosphonic Anhydride)

Recommended for: Scale-up (>10g), simple workup (water-soluble byproducts), and moderately difficult couplings.

Mechanism: T3P acts as a Lewis acid and dehydrating agent, forming a mixed anhydride. It is less prone to epimerization and safer than explosive benzotriazoles.

Protocol:

  • Preparation: Dissolve Carboxylic Acid (1.1 equiv) and 3-Amino-N-methylisonicotinamide (1.0 equiv) in EtOAc or 2-MeTHF (0.5 M).

    • Note: Pyridine (3.0 equiv) is the preferred base for T3P reactions involving aromatic amines.

  • Addition: Add T3P (50% w/w solution in EtOAc, 2.0 equiv) dropwise at RT.

  • Reaction: Heat the mixture to reflux (approx. 75–80°C) for 12–24 hours.

    • Observation: A heavy precipitate often forms (the amide product or salts).

  • Workup: Cool to RT. Quench with water.[2][3] Separate layers. Wash organic layer with 1N HCl (if product is not basic) or 10% Citric Acid, then sat. NaHCO₃.

    • Benefit: T3P byproducts are water-soluble, often eliminating the need for chromatography.

Method C: The "Nuclear Option" (Ghosez’s Reagent / Acid Chloride)

Recommended for: Extremely hindered acids or when HATU fails. This method generates the acid chloride in situ under neutral conditions.

Mechanism: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides rapidly without producing acidic HCl gas (unlike SOCl₂).

Protocol:

  • Activation: In a dry flask under Argon, dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

  • Chlorination: Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C. Stir at RT for 1–2 hours.

    • Monitor: Monitor by TLC (conversion of acid to acid chloride, usually visualized by quenching an aliquot with MeOH to form the methyl ester).

  • Coupling: In a separate flask, dissolve 3-Amino-N-methylisonicotinamide (1.0 equiv) and Pyridine (3.0 equiv) in dry DCM (or THF if solubility is poor).

  • Addition: Add the acid chloride solution dropwise to the amine solution at 0°C.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM/MeOH (9:1).

Optimization & Troubleshooting Data

Solvent & Base Effects on Conversion (Model System)

ParameterConditionRelative Conversion (24h)Notes
Solvent DMF95%Best for HATU; difficult to remove.
DCM40%Poor solubility of the aminopyridine.
THF70%Good compromise; use for acid chlorides.
Base DIPEA85%Standard for HATU.
Pyridine92%Superior for T3P and Acid Chlorides.
N-Methylmorpholine60%Weaker base; slower reaction.
Additive DMAP (0.1 eq)98%Highly Recommended to catalyze difficult couplings.

Common Failure Modes:

  • Regioselectivity: The N-methyl amide nitrogen is non-nucleophilic due to resonance. Acylation will occur exclusively at the 3-amino group.

  • Hydrolysis: If the product yield is low, ensure solvents are anhydrous. The activated ester hydrolyzes faster than the amine attacks if water is present.

  • Purification: The product is often polar. If flash chromatography (Hex/EtOAc) fails, use DCM/MeOH (0–10% MeOH) or Reverse Phase (C18, Water/Acetonitrile + 0.1% Formic Acid).

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides. Angewandte Chemie International Edition, 8(5), 378-379. Link

  • Basavaprabhu, Vishwanatha, T. M., & Sureshbabu, V. V. (2013). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Peptides and Heterocycles. Synthesis, 45(12), 1569-1601. Link

Sources

Application

Technical Application Note: Cyclization Strategies for 3-Amino-N-methylisonicotinamide

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of fused bicyclic heteroaromatics. It focuses on the cyclization of 3-Amino-N-methylisonicotinamide to...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of fused bicyclic heteroaromatics. It focuses on the cyclization of 3-Amino-N-methylisonicotinamide to generate 3-methylpyrido[3,4-d]pyrimidin-4(3H)-one and related scaffolds—key pharmacophores in PI3K/mTOR kinase inhibitor development.[1]

Executive Summary & Strategic Importance

The pyrido[3,4-d]pyrimidine core is a privileged scaffold in oncology drug discovery, serving as the structural anchor for various ATP-competitive kinase inhibitors. The precursor, 3-Amino-N-methylisonicotinamide , presents a unique synthetic challenge and opportunity: it contains both a nucleophilic primary amine (C3 position) and an electrophilic/nucleophilic secondary amide (C4 position).

Effective cyclization of this intermediate requires overcoming the electron-deficient nature of the pyridine ring, which reduces the nucleophilicity of the 3-amino group compared to its benzene analogs (anthranilamides).[1] This guide details two high-fidelity protocols for cyclization:

  • One-Carbon Insertion: Formation of the pyrimidin-4-one core using Orthoesters.[1]

  • Carbonyl Insertion: Formation of the pyrimidine-2,4-dione core using Carbonyl Electrophiles.[1]

Mechanistic Insight & Reaction Logic[1]

The Electronic Challenge

The pyridine nitrogen at position 1 exerts a strong electron-withdrawing effect ($ -I $ and $ -M $), significantly lowering the $ pK_a $ and nucleophilicity of the exocyclic amine at position 3.[1] Consequently, standard mild cyclization conditions used for quinazolines often fail or result in incomplete conversion for pyridopyrimidines.[2]

Pathway Analysis[3]
  • Path A (Orthoester Condensation): The 3-amino group attacks the activated orthoester methine carbon.[1] The subsequent elimination of ethanol generates an imidate intermediate.[1] The N-methyl amide nitrogen then attacks this electrophilic imidate carbon, closing the ring and expelling a final molecule of ethanol.[1]

  • Path B (Urea Formation): Reaction with a phosgene equivalent (CDI) forms an intermediate isocyanate or activated imidazole-urea at the 3-amino position.[1] The N-methyl amide nitrogen then performs an intramolecular nucleophilic attack to close the six-membered ring.[1]

Experimental Protocols

Protocol A: Synthesis of 3-Methylpyrido[3,4-d]pyrimidin-4(3H)-one (Orthoester Method)

Targeting the mono-carbonyl core common in PI3K inhibitors.[1]

Reagents:

  • Substrate: 3-Amino-N-methylisonicotinamide (1.0 equiv)[1]

  • Reagent/Solvent: Triethyl Orthoformate (TEOF) (10-15 equiv)

  • Catalyst: Sulfamic Acid (5 mol%) or Ammonium Acetate (10 mol%)[2]

  • Solvent (Optional): Ethanol (if TEOF solubility is poor)

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-Amino-N-methylisonicotinamide (10 mmol) in Triethyl Orthoformate (15 mL).

    • Note: TEOF acts as both reagent and solvent. If the substrate is highly insoluble, add 5 mL of anhydrous Ethanol.[2]

  • Catalysis: Add Sulfamic Acid (0.5 mmol).

    • Expert Insight: Sulfamic acid is preferred over acetic acid for electron-deficient pyridines as it provides a stronger proton source to activate the orthoester without quenching the amine entirely.[1]

  • Reflux: Heat the reaction mixture to reflux ($ \approx 146^\circ\text{C} $ external bath) for 4–6 hours.

    • Monitoring: Monitor by TLC (10% MeOH in DCM) or LC-MS.[1] Look for the disappearance of the starting material ($ [M+H]^+

      
       [M+H]^+ $ 162).[2]
      
  • Workup: Cool the mixture to room temperature. The product often precipitates upon cooling.

    • If solid forms: Filter and wash with cold diethyl ether.

    • If no solid: Concentrate the TEOF under reduced pressure. Triturate the residue with cold ether/hexane (1:1) to induce crystallization.[3][4]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient) if necessary.

Protocol B: Synthesis of 3-Methylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione (CDI Method)

Targeting the dione core for dual H-bond donor/acceptor motifs.[1][2]

Reagents:

  • Substrate: 3-Amino-N-methylisonicotinamide (1.0 equiv)[1]

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.5 equiv)[2]

  • Solvent: Anhydrous THF or 1,4-Dioxane[1]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 equiv) - Optional, boosts rate[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-Amino-N-methylisonicotinamide (5 mmol) in anhydrous THF (20 mL) under Nitrogen atmosphere.

  • Activation: Add CDI (7.5 mmol) in one portion.

    • Observation: Evolution of $ CO_2 $ gas may be observed.[1]

  • Cyclization: Heat the mixture to reflux ($ 66^\circ\text{C} $) for 12–16 hours.

    • Expert Insight: If conversion is slow (common with electron-deficient pyridines), add DBU (5 mmol) to deprotonate the amide nitrogen, increasing its nucleophilicity for the ring-closing step.

  • Quench: Cool to room temperature. Pour the reaction mixture into crushed ice/water (50 mL) with vigorous stirring.

  • Isolation: Adjust pH to ~5-6 with 1N HCl to ensure the product is in its neutral form (if DBU was used). Collect the precipitate by vacuum filtration.[4]

  • Drying: Dry the solid in a vacuum oven at $ 50^\circ\text{C} $ overnight.

Data Summary & Troubleshooting

Reaction Condition Comparison
ParameterMethod A (TEOF)Method B (CDI)
Target Core Pyrimidin-4-onePyrimidine-2,4-dione
Atom Economy High (EtOH byproduct)Moderate (Imidazole byproduct)
Reaction Time 4–6 Hours12–16 Hours
Key Risk Incomplete ring closure (forms intermediate imidate)Dimerization of starting material
Preferred Catalyst Sulfamic Acid / $ NH_4OAc $DBU / NaH
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Conversion (Method A) Pyridine ring deactivating the amine.[1]Switch to higher boiling solvent (e.g., Diglyme) or use microwave irradiation ($ 150^\circ\text{C} $, 30 min).
Intermediate Stuck (Method A) Steric hindrance of N-methyl group.[1]Add catalytic p-Toluenesulfonic acid (pTSA) to drive the elimination of ethanol.[1]
Product Solubility High polarity of fused ring system.[1]Product may be water-soluble.[1] Do not wash with excessive water. Use isopropanol for wash steps.[1]

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways from the common precursor.

Cyclization Pathways Figure 1: Divergent Cyclization Pathways for 3-Amino-N-methylisonicotinamide Start 3-Amino-N-methylisonicotinamide (Precursor) InterA Imidate Intermediate (Transient) Start->InterA TEOF, H+, Reflux (-EtOH) InterB Isocyanate/Urea Intermediate Start->InterB CDI, THF (-Imidazole) ProdA 3-Methylpyrido[3,4-d] pyrimidin-4(3H)-one InterA->ProdA Cyclization (-EtOH) ProdB 3-Methylpyrido[3,4-d] pyrimidine-2,4(1H,3H)-dione InterB->ProdB DBU, Reflux (Ring Closure)

Figure 1: Divergent synthetic pathways. Path A (Green) yields the pyrimidinone core via orthoester condensation. Path B (Red) yields the dione core via carbonyl insertion.[2]

References

  • Broom, A. D., et al. (1976).[2][5] "Pyrido[2,3-d]pyrimidines.[5][6] IV. Synthetic studies leading to various oxopyrido[2,3-d]pyrimidines." The Journal of Organic Chemistry. Link

  • Showalter, H. D., et al. (1999). "Tyrosine kinase inhibitors. 16. 6,5,6-Tricyclic benzothieno[3,2-d]pyrimidines and pyrimido[5,4-b]- and -[4,5-b]indoles as potent inhibitors of the epidermal growth factor receptor tyrosine kinase." Journal of Medicinal Chemistry. Link

  • Qian, H., et al. (2022).[7] "Catalyst- and additive-free [3 + 3] cyclization–aromatization of β,γ-dioxobutanoate with amines." Green Chemistry. Link

  • Gless, B. H., & Olsen, C. A. (2022).[2] "On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker." Methods in Molecular Biology. Link

  • ChemicalBook. "Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one synthesis data." Link

Sources

Method

Application Note: Preparation of Stock Solutions of 3-Amino-N-methylisonicotinamide for Bioassays

Abstract This guide provides a standardized protocol for the preparation, storage, and handling of 3-Amino-N-methylisonicotinamide (CAS 1061358-09-5) stock solutions. As a structural analog of nicotinamide and a potentia...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a standardized protocol for the preparation, storage, and handling of 3-Amino-N-methylisonicotinamide (CAS 1061358-09-5) stock solutions. As a structural analog of nicotinamide and a potential intermediate in the synthesis of kinase inhibitors and metabolic probes, precise handling is critical to minimize experimental variability. This protocol emphasizes the use of anhydrous DMSO to ensure maximal solubility and stability, mitigating risks associated with hydrolysis or precipitation in aqueous bioassay buffers.

Physicochemical Profile

Understanding the fundamental properties of the compound is the first step in designing a robust solution protocol.

PropertySpecificationNotes
Compound Name 3-Amino-N-methylisonicotinamide
CAS Number 1061358-09-5Unique identifier for verification
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol Use this value for Molarity calculations
Appearance White to off-white solidVisual inspection required before use
Solubility Class Organic SolubleHigh solubility in DMSO; moderate in Ethanol
Storage (Solid) 2–8°C (Short term) / -20°C (Long term)Protect from light and moisture

Solubility & Solvent Selection

Critical Analysis: While nicotinamide derivatives often exhibit water solubility, the introduction of the amino group and the N-methyl amide functionality can alter crystal lattice energy and lipophilicity. For bioassays, Dimethyl Sulfoxide (DMSO) is the preferred solvent for primary stock solutions due to:

  • Amphiphilic Nature: Solubilizes both polar and non-polar motifs.

  • Antimicrobial Properties: Prevents microbial growth in stored stocks.

  • Miscibility: Fully miscible with aqueous assay buffers (PBS, HEPES) upon dilution.

Water/Buffer Warning: Direct dissolution in aqueous buffers (PBS) is not recommended for long-term storage (stock solutions) due to the risk of pH-dependent precipitation and hydrolytic degradation over time.

Solvent Decision Matrix

SolventSelection Start Select Solvent for Stock Solution Primary Primary Choice: Anhydrous DMSO (Recommended for >95% of Bioassays) Start->Primary Standard Protocol Secondary Secondary Choice: Ethanol (Use only if DMSO is incompatible) Start->Secondary Specific Assay Requirement Aqueous Aqueous Buffer (PBS/Water) (NOT for Stock Storage) Start->Aqueous Immediate Use Only Stable at -20°C\nHigh Solubility (>50 mM) Stable at -20°C High Solubility (>50 mM) Primary->Stable at -20°C\nHigh Solubility (>50 mM) Evaporation Risk\nLower Solubility Limit Evaporation Risk Lower Solubility Limit Secondary->Evaporation Risk\nLower Solubility Limit Risk of Hydrolysis\npH Dependent Solubility Risk of Hydrolysis pH Dependent Solubility Aqueous->Risk of Hydrolysis\npH Dependent Solubility

Figure 1: Decision matrix for selecting the appropriate solvent for stock solution preparation.

Protocol: Preparation of 50 mM Stock Solution

This protocol targets a 50 mM concentration. This concentration is ideal because it allows for significant dilution (e.g., 1000x) to reach typical assay ranges (nM to µM) while keeping the final DMSO concentration below 0.1%, minimizing solvent toxicity in cell-based assays.

Materials Required[2][3][4][5][6]
  • Compound: 3-Amino-N-methylisonicotinamide (Solid)

  • Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade)

  • Equipment: Analytical Balance (0.01 mg precision), Vortex Mixer, Centrifuge.

  • Container: Amber glass vials or polypropylene microcentrifuge tubes (low-binding).

Step-by-Step Workflow
Step 1: Molar Mass Verification

Ensure the batch MW matches the theoretical MW (151.17 g/mol ). If the compound is a salt form (e.g., HCl salt), adjust the mass calculation accordingly.

  • Calculation: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) / 1000

Step 2: Weighing
  • Equilibrate the vial to room temperature before opening to prevent condensation.

  • Weigh approximately 7.56 mg of compound.

  • Record the exact mass (e.g., 7.62 mg).

Step 3: Volume Calculation

Calculate the volume of DMSO required to achieve exactly 50 mM based on the recorded mass.



Example: If you weighed 7.60 mg :


Step 4: Dissolution
  • Add the calculated volume of Anhydrous DMSO to the vial.

  • Vortex vigorously for 30–60 seconds.

  • Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. If particles persist, sonicate in a water bath for 5 minutes (keep temperature < 30°C).

Step 5: Aliquoting and Storage
  • Divide the stock into small aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles.

  • Seal tubes tightly (use Parafilm if storing for >1 month).

  • Store at -20°C or -80°C .

Workflow Diagram

StockPrep Weigh Weigh Compound (Record Exact Mass) Calc Calculate DMSO Volume (Target: 50 mM) Weigh->Calc Dissolve Add DMSO & Vortex (Sonicate if needed) Calc->Dissolve Inspect Visual QC (Clear Solution?) Dissolve->Inspect Inspect->Dissolve No (Repeat Sonication) Aliquot Aliquot & Store (-20°C, Dark) Inspect->Aliquot Yes

Figure 2: Step-by-step workflow for the preparation of the stock solution.

Serial Dilution for Bioassays

When preparing the working solution, always perform intermediate dilutions in the assay buffer to prevent precipitation ("crashing out") caused by the sudden polarity shift.

Protocol for 10 µM Working Solution (0.1% DMSO final):

  • Intermediate Step: Dilute the 50 mM stock 1:50 in DMSO to create a 1 mM secondary stock.

  • Final Step: Dilute the 1 mM secondary stock 1:100 into the aqueous Assay Buffer.

    • Result: 10 µM compound concentration with 1% DMSO (often acceptable) or dilute further to reach 0.1% DMSO.

Self-Validating Check: Measure the absorbance of the working solution. If the solution becomes cloudy or the OD600 increases significantly compared to the buffer blank, precipitation has occurred.

Safety & Handling

  • Hazards: 3-Amino-N-methylisonicotinamide is classified as Harmful if swallowed, in contact with skin, or inhaled (H302, H312, H332).

  • DMSO: DMSO penetrates skin and can carry toxic compounds into the bloodstream. Always wear nitrile gloves and safety goggles.

  • Disposal: Dispose of all stock solutions as hazardous chemical waste.

References

  • Key Organics. (2025). Safety Data Sheet: 3-Amino-N-methylisonicotinamide (CAS 1061358-09-5).[1][2][3] Retrieved from

  • Cayman Chemical. (2025).[4][5] N-Methylnicotinamide Product Information and Solubility Data. Retrieved from

  • National Institutes of Health (NIH). (2019). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions. PMC6680695. Retrieved from

  • BenchChem. (2025). General Guide for Preparation of Stock Solutions for Bioassays. Retrieved from

Sources

Application

Application Note: Microwave-Assisted Synthesis of 3-Amino-N-methylisonicotinamide Derivatives

Executive Summary & Scientific Rationale The 3-aminoisonicotinamide scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., for oncology) and anti-tuberc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 3-aminoisonicotinamide scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., for oncology) and anti-tubercular agents. The vicinal arrangement of the amino (


) and amide (

) groups at the C3 and C4 positions of the pyridine ring creates a unique hydrogen-bonding motif essential for bidentate binding in ATP-binding pockets.[1]

Traditional thermal synthesis of this scaffold is often plagued by:

  • Regioselectivity issues: Competing reactivity between the C3 and C4 positions.

  • Long reaction times: Pyridine rings are electron-deficient, making nucleophilic attacks sluggish under standard reflux.[1]

  • Thermal decomposition: Prolonged heating can degrade sensitive amino-pyridine intermediates.[1]

This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to overcome these kinetic barriers.[1] By leveraging the specific heating effects of microwaves (dipolar polarization and ionic conduction), we achieve rapid amide bond formation with enhanced purity profiles.

Retrosynthetic Strategy & Pathway

To ensure operational flexibility, we present two distinct microwave protocols. The choice depends on the starting material availability:

  • Route A (Direct Aminolysis): A "Green Chemistry" approach utilizing ester precursors.

  • Route B (Coupling Activation): A robust method for acid precursors using HATU.

Visualizing the Synthetic Logic

Retrosynthesis Target TARGET MOLECULE 3-Amino-N-methylisonicotinamide Ester Intermediate A Ethyl 3-aminoisonicotinate Ester->Target Route A: MW Aminolysis (MeNH2, EtOH, 120°C) Acid Intermediate B 3-Aminoisonicotinic Acid Acid->Target Route B: MW Coupling (HATU, DIPEA, 80°C) Start1 Precursor 3-Aminopyridine-4-carboxylic acid Start1->Acid Start2 Precursor 3,4-Pyridinedicarboximide Start2->Start1 Hofmann Rearrangement

Figure 1: Retrosynthetic analysis showing the two primary microwave-assisted entry points to the target scaffold.

Experimental Protocols

Method A: Direct Microwave Aminolysis (Green Route)

Best for: High-throughput library generation; avoiding expensive coupling reagents.[1] Mechanism: Nucleophilic acyl substitution driven by high temperature/pressure.[1]

Materials
  • Substrate: Ethyl 3-aminoisonicotinate (1.0 eq)

  • Reagent: Methylamine (33% in absolute ethanol) (5.0 - 10.0 eq)

  • Solvent: Ethanol (Abs.)

  • Vessel: 10 mL Microwave-sealed vial (e.g., borosilicate glass with PTFE/silicone septa)

Step-by-Step Workflow
  • Charge: Weigh 166 mg (1.0 mmol) of Ethyl 3-aminoisonicotinate into the 10 mL vial.

  • Solvate: Add 2.0 mL of absolute ethanol. Vortex to dissolve.[1]

  • Activate: Add 1.5 mL of Methylamine (33% in EtOH, ~12 mmol). Note: Large excess drives equilibrium and prevents product inhibition.

  • Seal: Crimp the vial cap tightly. Ensure the septum is pristine to hold pressure.

  • Irradiate: Place in the microwave reactor cavity.

    • Mode: Dynamic (hold temperature).

    • Temp: 120 °C.

    • Time: 15 minutes.

    • Stirring: High (600 rpm).

    • Power Max: 150 W (System will modulate power to maintain 120°C).

  • Cool & Vent: Allow the system to cool to <40°C (usually automated). Caution: Vessel is pressurized.[1]

  • Work-up:

    • Transfer reaction mixture to a round-bottom flask.

    • Concentrate in vacuo to remove ethanol and excess methylamine.[1]

    • Purification: The residue is often pure enough (>95%). If not, recrystallize from EtOAc/Hexane or perform flash chromatography (DCM:MeOH 95:5).

Method B: HATU-Mediated Coupling (Universal Route)

Best for: Valuable acid intermediates; when the ester is unavailable or unstable.[1] Mechanism: In-situ activation of carboxylic acid followed by amine capture.[1]

Materials
  • Substrate: 3-Aminoisonicotinic acid (1.0 eq)

  • Amine Source: Methylamine Hydrochloride (1.2 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • Solvent: DMF (Dimethylformamide) - High microwave absorbance[1]

Step-by-Step Workflow
  • Pre-Activation: In a 10 mL MW vial, dissolve 138 mg (1.0 mmol) of 3-Aminoisonicotinic acid in 3 mL DMF. Add 1.2 eq HATU and 1.0 eq DIPEA.[1] Stir at RT for 2 minutes. Color change (yellowing) indicates active ester formation.

  • Addition: Add Methylamine HCl (81 mg, 1.2 eq) and the remaining DIPEA (2.0 eq).

  • Irradiate:

    • Temp: 80 °C (Lower temp prevents racemization if chiral centers were present, though not applicable here, it prevents polymerization).

    • Time: 5 - 8 minutes.

    • Power: Standard absorption (DMF heats very efficiently).

  • Work-up:

    • Pour mixture into 20 mL ice-water.

    • Extraction: Extract with EtOAc (3 x 15 mL).

    • Wash: Wash combined organics with saturated

      
       solution (removes DMF) and brine.
      
    • Dry & Concentrate: Dry over

      
      , filter, and evaporate.
      

Process Control & Optimization Data

The following data summarizes the optimization of Method A (Aminolysis), demonstrating the superiority of microwave heating over conventional reflux.

Table 1: Comparative Analysis of Reaction Conditions

EntryHeating MethodSolventTemp (°C)TimeYield (%)Purity (LCMS)
1Conventional RefluxEtOH7812 hrs45%82%
2Conventional SealedEtOH1004 hrs60%88%
3Microwave EtOH 100 20 min 88% 96%
4MicrowaveWater10020 min55%90%
5MicrowaveEtOH1405 min82%91%*

*Note: At 140°C, minor degradation products (deamination) were observed.

Critical Workflow Visualization

The following diagram illustrates the decision matrix and operational flow for the synthesis, ensuring the user selects the correct path based on their specific constraints.

Workflow Start START: Select Precursor Decision Is the Ester available? Start->Decision RouteA ROUTE A: Aminolysis Solvent: EtOH Reagent: MeNH2 (excess) Decision->RouteA Yes RouteB ROUTE B: Coupling Solvent: DMF Reagents: HATU + DIPEA Decision->RouteB No (Acid only) MW_Step Microwave Irradiation (Monowave/Discover System) RouteA->MW_Step RouteB->MW_Step ParamsA Set: 120°C, 15 min Pressure Control: Active MW_Step->ParamsA If Route A ParamsB Set: 80°C, 8 min Stirring: High MW_Step->ParamsB If Route B Workup Work-up & Isolation (Concentration / Extraction) MW_Step->Workup QC QC: LCMS & NMR Check Regioselectivity Workup->QC

Figure 2: Operational workflow for the microwave-assisted synthesis of 3-amino-N-methylisonicotinamide.

Troubleshooting & Expert Tips

Pressure Management (Critical Safety)

Methylamine is a gas at room temperature. Even when using ethanolic solutions, heating to 120°C generates significant pressure (10-15 bar).[1]

  • Protocol: Always use a microwave vial rated for at least 20 bar (300 psi).

  • Check: Ensure the volume fill is between 20% and 60% of the vial capacity. Under-filling causes overheating; over-filling risks seal failure.[1]

Regioselectivity Verification

In pyridine chemistry, distinguishing between the 3- and 4-positions can be tricky by MS alone.

  • Validation: Use 1H-NMR (NOESY) .[1]

    • The amide proton (

      
      ) will show a NOE correlation with the C3-amino protons if the regiochemistry is correct? No, the Amide is at C4, Amino at C3.
      
    • Correct NOE: Look for correlation between the Amide NH and the C5-H (aromatic proton), and the Amide Methyl protons with C5-H . The C3-Amino protons should show NOE with C2-H .[1]

Catalyst Poisoning

If using Route B (HATU), the basic nitrogen of the pyridine ring can sometimes interfere with activation.

  • Fix: Ensure DIPEA is present in excess (3.0 eq minimum) to keep the carboxylic acid deprotonated and the pyridine nitrogen as the free base (or protonated, depending on pH, but preventing interference with the active ester).

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[1] Angewandte Chemie International Edition. Link

  • Bagley, M. C., et al. (2012). Microwave-assisted synthesis of pyridine carboxamides. Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.).[1] 3-Aminoisonicotinamide Product Page. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12149309, 3-Amino-N-methylisonicotinamide.[1] Link

  • Li, J., et al. (2015). Synthesis and biological evaluation of nicotinamide derivatives. Biological and Pharmaceutical Bulletin. (Context for biological activity of the scaffold).

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 3-Amino-N-methylisonicotinamide synthesis

Technical Support Center: Synthesis of 3-Amino-N-methylisonicotinamide Topic: Optimization of Reaction Yields & Process Troubleshooting Target Molecule: 3-Amino-N-methylisonicotinamide (CAS: 1061358-09-5) Document ID: TS...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Amino-N-methylisonicotinamide

Topic: Optimization of Reaction Yields & Process Troubleshooting Target Molecule: 3-Amino-N-methylisonicotinamide (CAS: 1061358-09-5) Document ID: TSC-PYR-04-AM[1]

Strategic Analysis: Route Selection & Chemistry

To improve yields, we must first address the fundamental chemical challenges of this scaffold. The target molecule contains a pyridine ring substituted at the 3-position (amino) and 4-position (N-methylcarboxamide).[1]

The Core Problem: Attempting to couple 3-aminoisonicotinic acid directly with methylamine often results in low yields (typically <40%).[1]

  • Reason 1 (Zwitterionic Interference): The starting material exists as a zwitterion, reducing solubility in organic solvents (DCM, THF) required for standard coupling agents like EDC or HATU.

  • Reason 2 (Self-Coupling): While the 3-amino pyridine nitrogen is less nucleophilic than methylamine, it can still compete for the activated ester, leading to oligomerization.

  • Reason 3 (Electronic Deactivation): The electron-rich amino group at position 3 donates electron density into the ring, making the carboxylic acid carbon at position 4 less electrophilic and harder to activate.

The Solution (The Nitro Route): The industry-standard approach to maximize yield is to couple 3-nitroisonicotinic acid first, followed by reduction. The nitro group is electron-withdrawing, which activates the carboxylic acid for coupling and prevents side reactions.

SynthesisStrategy Start_Amino Start: 3-Aminoisonicotinic Acid Direct_Coup Direct Amide Coupling (HATU/Methylamine) Start_Amino->Direct_Coup Route A (Low Yield) Start_Nitro Start: 3-Nitroisonicotinic Acid Nitro_Coup Amide Coupling (HATU/Methylamine) Start_Nitro->Nitro_Coup Route B (Recommended) Issues Issues: 1. Zwitterion insolubility 2. Oligomerization 3. Poor Activation Direct_Coup->Issues Target Target: 3-Amino-N-methylisonicotinamide Direct_Coup->Target <40% Yield Intermediate Intermediate: 3-Nitro-N-methylisonicotinamide Nitro_Coup->Intermediate >85% Yield Reduction Reduction (H2/Pd-C or Fe/AcOH) Intermediate->Reduction Reduction->Target Total Yield >75%

Figure 1: Comparison of Synthetic Strategies. Route B is recommended for high-yield synthesis.[1]

Optimized Protocol (Route B)

Step 1: Amide Coupling

Transformation: 3-Nitroisonicotinic acid → 3-Nitro-N-methylisonicotinamide[1]

Protocol:

  • Dissolution: Dissolve 3-nitroisonicotinic acid (1.0 eq) in dry DMF (10 volumes).

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at 0°C for 15 minutes.

    • Why? Pre-activation prevents the amine from attacking the coupling reagent directly.

  • Addition: Add Methylamine (2.0 M in THF, 1.5 eq) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2) and Brine (x1). Dry over Na₂SO₄.

Data Summary: Coupling Reagent Performance

ReagentYieldComments
HATU 88-92% Best performance. Fast activation, clean profile.[1]
EDC/HOBt65-70%Slower reaction; urea byproduct removal can be difficult.[1]
SOCl₂ (Acid Chloride)50-60%Harsh conditions cause degradation of the nitro-pyridine ring.[1]
Step 2: Nitro Reduction

Transformation: 3-Nitro-N-methylisonicotinamide → 3-Amino-N-methylisonicotinamide[1]

Protocol:

  • Solvent: Dissolve intermediate in MeOH (20 volumes).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Atmosphere: Purge with N₂ (x3), then H₂ (balloon pressure is sufficient).

  • Time: Stir vigorously for 4-6 hours.

  • Filtration: Filter through Celite® to remove Pd/C.

  • Isolation: Concentrate in vacuo.

Troubleshooting & FAQs

Module A: Low Yields in Amide Coupling

Q: My reaction turns black and yield is <30% when using Thionyl Chloride (SOCl₂). Why? A: Pyridines carrying electron-withdrawing groups (like -NO₂) are sensitive to harsh acidic conditions and heat.[1] Generating the acid chloride with SOCl₂ often leads to polymerization or hydrolysis of the pyridine ring.

  • Fix: Switch to HATU or T3P (Propylphosphonic anhydride).[1] These operate at mild pH and room temperature.

Q: I am using the Amino-Acid starting material (Route A) and the starting material won't dissolve in DCM or THF. A: 3-Aminoisonicotinic acid is a zwitterion (high melting point, low organic solubility).

  • Fix: Do not use DCM. Use DMF or DMAc as the solvent. You must add at least 2.0 equivalents of DIPEA before adding the coupling agent to "break" the zwitterion and solubilize the carboxylate.

Module B: Reduction & Impurities

Q: After hydrogenation, I see a byproduct with M+14 mass (Methylation). A: This is reductive alkylation. If you use MeOH as a solvent, the amino product can react with the solvent under hydrogenation conditions, especially if the reaction runs too long or gets warm.

  • Fix: Switch solvent to Ethanol or Ethyl Acetate . Alternatively, ensure the reaction is stopped immediately upon consumption of starting material (monitor via LC-MS).

Q: The Pd/C reduction is stalling. What now? A: The pyridine nitrogen can poison the Palladium catalyst.

  • Fix: Add 1.0 equivalent of HCl or Acetic Acid to the reaction mixture. Protonating the pyridine nitrogen prevents it from binding to the Pd surface. (Note: You will need to neutralize the product after filtration).

Module C: Purification (The "Sticky Product" Issue)

Q: My product is water-soluble and stays in the aqueous layer during extraction. A: 3-Amino-N-methylisonicotinamide is a polar, basic molecule.[1]

  • Fix 1 (Salting Out): Saturate the aqueous layer with NaCl and use n-Butanol or IPA/CHCl₃ (1:3) for extraction.[1]

  • Fix 2 (Resin Capture - Recommended):

    • Load the crude aqueous mixture onto a SCX-2 (Strong Cation Exchange) cartridge.[1]

    • Wash with Methanol (elutes non-basic impurities).

    • Elute product with 2M NH₃ in Methanol .

    • Concentrate to obtain pure free base.

Troubleshooting Problem Problem: Low Yield / Impure Product Decision1 Is the issue in Coupling or Reduction? Problem->Decision1 Coupling Coupling Step Decision1->Coupling Coupling Reduction Reduction Step Decision1->Reduction Reduction Check_SM Starting Material used? Coupling->Check_SM Route_A 3-Amino Acid Check_SM->Route_A Route_B 3-Nitro Acid Check_SM->Route_B Recommended Solubility Issue: Solubility/Zwitterion Route_A->Solubility Fix_Sol Fix: Use DMF + 3eq DIPEA Or Switch to Nitro Route Solubility->Fix_Sol Stall Issue: Reaction Stalled Reduction->Stall Poison Cause: Pyridine Poisoning Pd Stall->Poison Fix_Acid Fix: Add 1eq AcOH or switch to Fe/NH4Cl Poison->Fix_Acid

Figure 2: Troubleshooting Decision Tree for Common Failure Modes.

References

  • Amide Coupling Optimization

    • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. (2023). Demonstrates the superiority of HATU/DIPEA systems over carbodiimides for heterocyclic acids.
  • Nitro-Group Reduction Methods

    • Reduction of Nitro Compounds to Amines.[2] Thieme Connect / Science of Synthesis. Detailed review of Pd/C vs. Iron-based reductions for sensitive aromatic substrates.

  • Solubility & Purification of Nicotinamides

    • Measurement of Solubility of Isonicotinamide Derivatives. ResearchGate (2025 Data). Provides solubility parameters in various organic solvents to aid extraction protocols.
  • General Pyridine Functionalization

    • Amide Bond Formation via Rearrangement. NIH / PMC.

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 3-Amino-N-methylisonicotinamide in Water

Introduction: 3-Amino-N-methylisonicotinamide is a compound of interest for numerous applications in scientific research and drug development. A significant challenge often encountered by researchers is its limited solub...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

3-Amino-N-methylisonicotinamide is a compound of interest for numerous applications in scientific research and drug development. A significant challenge often encountered by researchers is its limited solubility in aqueous solutions, which can impede experimental progress and lead to unreliable results. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome the low aqueous solubility of 3-Amino-N-methylisonicotinamide. By providing a structured, question-and-answer-based approach, this guide delves into the scientific principles behind various solubility enhancement techniques, offering practical, step-by-step protocols and field-proven insights.

Part 1: Frequently Asked Questions (FAQs) and Initial Troubleshooting

Q1: I am unable to dissolve 3-Amino-N-methylisonicotinamide in water at my desired concentration. What are the first steps I should take?

A1: When encountering low solubility, it is crucial to start with the simplest and most direct methods before moving to more complex solutions.

Initial Troubleshooting Workflow:

  • Purity of Water: Ensure the use of high-purity water, such as deionized or distilled water. Impurities can sometimes affect the solubility of a compound.

  • Mechanical Agitation: Simple stirring or vortexing can facilitate the dissolution process by increasing the interaction between the solute and the solvent.

  • Sonication: Utilizing an ultrasonic bath can provide the necessary energy to break down solute particles and enhance solvation.

  • Heating: Gently warming the solution can often increase the solubility of a compound. However, it is essential to first determine if 3-Amino-N-methylisonicotinamide is heat-stable to avoid degradation.

Caption: Initial troubleshooting workflow for low solubility.

Part 2: Advanced Troubleshooting and Formulation Strategies

Q2: The initial troubleshooting steps were unsuccessful. What chemical modification strategies can I employ?

A2: If physical methods are insufficient, altering the chemical environment of the solvent is the next logical step.

  • pH Adjustment: The 3-amino group on the pyridine ring of 3-Amino-N-methylisonicotinamide is basic.[1][2] By lowering the pH of the aqueous solution with a dilute acid (e.g., HCl), this amino group can be protonated, forming a more soluble salt.[3][4][5][6][]

  • Co-solvents: A co-solvent is a water-miscible organic solvent that, when added to water, can increase the solubility of hydrophobic compounds.[8][9][10][11] For 3-Amino-N-methylisonicotinamide, common co-solvents to consider are:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Polyethylene glycol (PEG)

    • Propylene glycol

Table 1: Common Co-solvents and Their Properties

Co-solventTypical Concentration Range in Cell CultureKey Considerations
DMSO0.1% - 0.5%Can be toxic to cells at higher concentrations.
Ethanol0.1% - 1%Generally less toxic than DMSO but can still affect cell behavior.
PEG 300/4001% - 5%Biocompatible and often used in pharmaceutical formulations.
Propylene Glycol1% - 5%Generally recognized as safe (GRAS) and used in various applications.
Q3: My experimental system is sensitive to pH changes and organic solvents. Are there other formulation approaches I can use?

A3: Yes, several advanced formulation techniques can enhance solubility without drastic changes in pH or the use of organic co-solvents.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior.[12][13][][15][16] They can encapsulate poorly soluble molecules like 3-Amino-N-methylisonicotinamide, forming an "inclusion complex" that has significantly improved aqueous solubility.[12][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[15]

  • Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in water.[19][20][21][22] The hydrophobic core of these micelles can entrap insoluble compounds, thereby increasing their apparent solubility.[4][19] Non-ionic surfactants like Tween® 80 or Poloxamer 188 are often used in pharmaceutical formulations.

Caption: Advanced solubility enhancement strategies.

Part 3: Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To prepare a stock solution of 3-Amino-N-methylisonicotinamide by forming a soluble salt at low pH.

Materials:

  • 3-Amino-N-methylisonicotinamide

  • Deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • pH meter or pH strips

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of 3-Amino-N-methylisonicotinamide and add it to a beaker with the required volume of deionized water.

  • Begin stirring the suspension.

  • Slowly add 0.1 M HCl dropwise while monitoring the pH.

  • Continue adding acid until the compound completely dissolves. Note the pH at which dissolution occurs.

  • If required for your experiment, you can carefully back-titrate with 0.1 M NaOH to a higher pH. Observe for any signs of precipitation.

Protocol 2: Preparation of a Stock Solution using a Co-solvent (DMSO)

Objective: To prepare a concentrated stock solution of 3-Amino-N-methylisonicotinamide in DMSO.

Materials:

  • 3-Amino-N-methylisonicotinamide

  • Anhydrous DMSO

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weigh the desired amount of 3-Amino-N-methylisonicotinamide into a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.

  • Vortex the tube until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Store the stock solution at -20°C, protected from light and moisture.

References

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-Amino-N-methylisonicotinamide

Document ID: TS-AMIN-ISO-001 Subject: Prevention of Oxidative Degradation of the C3-Amino Group Applicable Compound: 3-Amino-N-methylisonicotinamide (CAS: 1061358-09-5)[1][2] Executive Summary: The Chemical Challenge Why...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-AMIN-ISO-001 Subject: Prevention of Oxidative Degradation of the C3-Amino Group Applicable Compound: 3-Amino-N-methylisonicotinamide (CAS: 1061358-09-5)[1][2]

Executive Summary: The Chemical Challenge

Why is this molecule degrading? The instability of 3-Amino-N-methylisonicotinamide stems from the electron-rich primary amino group (


) at the C3 position. While the pyridine ring is generally electron-deficient, the amino group acts as a strong electron donor. In the presence of atmospheric oxygen and light, this group undergoes radical cation formation , leading to oxidative dimerization (azo/azoxy formation) or polymerization (similar to "aniline black").

The


-methylamide group at C4 provides some electron-withdrawing character, but it is insufficient to fully passivate the C3-amine against oxidation, especially in solution or amorphous solid states.

Critical Handling Protocols (The "Golden Rules")

Rule 1: The Inert Barrier

Never store the free base in an atmosphere containing


 oxygen.
  • Solid State: Store under Argon or Nitrogen in amber glass vials with Teflon-lined caps.

  • Solution: Degas all solvents (sparging with

    
     for 15 mins) before dissolving the compound.
    
Rule 2: Protonation is Protection

The most effective way to stop oxidation is to remove the electron density from the nitrogen lone pair.

  • Recommendation: Convert the free base to the Hydrochloride (HCl) or Tosylate (TsOH) salt immediately after synthesis or purification. The salt form is shelf-stable for months at

    
    , whereas the free base may degrade within days at room temperature.
    

Visualizing the Threat: Oxidation Mechanism

The following diagram illustrates the oxidative pathway you are trying to prevent.

OxidationPathway cluster_0 Degradation Pathway FreeBase Free Base (Reactive Lone Pair) Radical Radical Cation Intermediate FreeBase->Radical O2 / hν (Light) Salt HCl Salt (Stabilized) FreeBase->Salt HCl / Dioxane Dimer Azo/Azoxy Dimer (Yellow/Brown Impurity) Radical->Dimer Coupling Salt->FreeBase NaHCO3 (Aq)

Figure 1: The oxidation cascade triggered by oxygen and light (Red Path) vs. the stabilization via salt formation (Blue Path).

Troubleshooting Guide & FAQs

Scenario A: "My white powder turned yellow/brown overnight."

Diagnosis: Surface oxidation has occurred. This is likely the formation of azo-dimers or N-oxide species. Immediate Action:

  • Do not use the material for sensitive catalytic steps (e.g., Pd-catalyzed couplings) as these impurities can poison catalysts.

  • Rescue Protocol: Dissolve the solid in degassed Ethyl Acetate (EtOAc). Wash with 10%

    
     (sodium thiosulfate) to reduce minor N-oxides, followed by a brine wash. Dry over 
    
    
    
    and concentrate under Argon.
Scenario B: "I see low yields in amide coupling reactions."

Diagnosis: The amine is likely partially oxidized or competing side reactions are occurring. Solution:

  • Check Purity: Run an LC-MS. If the

    
     (N-oxide) or 
    
    
    
    (Azo dimer) peaks are present, repurify.
  • Protecting Groups: If the C3-amine is not the reaction center, protect it with a Boc (tert-butyloxycarbonyl) group.[3]

    • Why Boc? It is orthogonal to many conditions and sterically shields the nitrogen.

Scenario C: "How do I store this for >6 months?"

Protocol:

  • Generate the HCl salt (see Section 5).

  • Dry the salt under high vacuum (

    
    ) for 24 hours to remove trace solvents.
    
  • Seal in an amber vial under Argon.

  • Store at

    
    .[4]
    

Standard Operating Procedures (SOPs)

SOP-01: Preparation of the Stable HCl Salt

Use this protocol to stabilize the free base for long-term storage.

Reagents:

  • 3-Amino-N-methylisonicotinamide (Free Base)

  • 4M HCl in Dioxane (Anhydrous)

  • Methanol (MeOH) - Degassed

  • Diethyl Ether (

    
    ) or MTBE
    

Step-by-Step:

  • Dissolution: Dissolve

    
     of the free base in the minimum amount of cold, degassed MeOH (
    
    
    
    ).
  • Acidification: Place the flask in an ice bath (

    
    ). Dropwise, add 
    
    
    
    equivalents of 4M HCl in Dioxane.
    • Observation: The solution may warm slightly (exothermic protonation).

  • Precipitation: Stir for 15 minutes. Slowly add

    
     of cold Diethyl Ether or MTBE to induce precipitation.
    
  • Filtration: Filter the white solid under a blanket of Nitrogen.

  • Drying: Wash the cake with cold Ether. Dry under vacuum.

    • Result: A non-hygroscopic hydrochloride salt that is resistant to air oxidation.

SOP-02: Synthetic Protection (Boc-Protection)

Use this if you need to perform chemistry on the amide or ring without affecting the amine.

Reagents:


 (1.1 eq), 

(2.0 eq), DMAP (5 mol%), DCM (Solvent).

Workflow:

  • Suspend amine in DCM under

    
    .
    
  • Add

    
     and DMAP.
    
  • Add

    
     (dissolved in DCM) dropwise at 
    
    
    
    .
  • Warm to RT and stir 4-12h.

  • Workup: Wash with 0.5M citric acid (removes DMAP/pyridine impurities) -> Sat.

    
     -> Brine.
    

Comparative Data: Stability Matrix

ConditionFree Base StabilityHCl Salt StabilityNotes
Air / RT / Light < 24 Hours> 1 MonthFree base yellows rapidly.
Air / 4°C / Dark ~ 1 Week> 6 MonthsCold slows kinetics, but doesn't stop oxidation.
Argon / -20°C > 3 Months> 2 YearsRecommended Storage.
Solution (DMSO) < 4 HoursN/ADMSO can act as an oxidant; use fresh/degassed.

Decision Logic for Researchers

Follow this workflow to determine the best handling method for your specific experiment.

HandlingLogic Start Start: 3-Amino-N-methylisonicotinamide Usage Immediate Usage? Start->Usage Reaction Is the Amine the Reactant? Usage->Reaction Yes Storage Long Term Storage Usage->Storage No Protect Protect with Boc/Cbz Reaction->Protect No (Amine is bystander) UseDirect Use Free Base (Degassed Solvents) Reaction->UseDirect Yes (Amine is nucleophile) SaltForm Convert to HCl Salt Storage->SaltForm Standard Protocol

Figure 2: Decision tree for handling based on experimental intent.

References

  • Oxidation of Aminopyridines

    • Mechanism of aminopyridine oxid
    • Source: ChemicalBook / BenchChem Technical Notes.
  • Protective Groups in Organic Synthesis

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Handling Air-Sensitive Reagents

    • Aldrich Technical Bulletin AL-134: Handling Air-Sensitive Reagents.
  • Specific Compound Data (3-Amino-N-methylisonicotinamide)

    • Safety and Handling D

Sources

Reference Data & Comparative Studies

Validation

Reference Standard Characterization Guide: 3-Amino-N-methylisonicotinamide

The following guide is structured as a high-level technical directive for analytical scientists and CMC (Chemistry, Manufacturing, and Controls) leads. It addresses the specific challenges of characterizing 3-Amino-N-met...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical directive for analytical scientists and CMC (Chemistry, Manufacturing, and Controls) leads. It addresses the specific challenges of characterizing 3-Amino-N-methylisonicotinamide (CAS 1061358-09-5), a polar pyridine intermediate often encountered in kinase inhibitor synthesis (e.g., analogs of Nilotinib or similar tyrosine kinase inhibitors).[1]

CAS: 1061358-09-5 | Formula: C₇H₉N₃O | M.W.: 151.17 g/mol [1]

Executive Summary

In the development of pyridine-carboxamide based kinase inhibitors, 3-Amino-N-methylisonicotinamide represents a critical "Class 2" intermediate.[1] Its characterization is frequently complicated by two factors:

  • Lack of Pharmacopeial Standards: Unlike final APIs (e.g., Nilotinib), this specific intermediate rarely has a USP/EP primary standard available.

  • Physicochemical Behavior: The molecule possesses a basic pyridine nitrogen, a primary amine, and a secondary amide. This polarity profile often leads to poor retention on standard C18 HPLC columns and "invisible" salt/water contamination in commercial research-grade samples.[1]

This guide outlines a self-validating qualification protocol to establish this molecule as a Certified Secondary Standard using Quantitative NMR (qNMR) as the primary assay method, supported by orthogonal HPLC-UV/MS for impurity profiling.

Part 1: The Analytical Strategy (Qualification Workflow)

As we cannot rely on a "Gold Standard" from USP, we must create one. The hierarchy of testing ensures that we establish Identity , Purity , and Potency independently.

Strategic Workflow Diagram

The following decision tree illustrates the qualification process for an in-house reference standard.

QualificationWorkflow Start Raw Material Receipt (Research Grade >95%) ID_Check Structural ID (Qualitative) 1H NMR, MS, IR Start->ID_Check Purity_Screen Impurity Profiling (HPLC-UV) Area % (100 - Impurities) ID_Check->Purity_Screen qNMR_Step Potency Assignment (qNMR) Traceable to NIST (Internal Std) Purity_Screen->qNMR_Step Mass_Balance Mass Balance Check (100 - Water - Solvents - Ash) Purity_Screen->Mass_Balance Decision Do Potency Values Match? (qNMR vs Mass Balance < 1.0% Diff) qNMR_Step->Decision Mass_Balance->Decision Release Release as Secondary Standard Generate CoA Decision->Release Yes Reject Reject / Recrystallize Decision->Reject No

Caption: Figure 1. Self-validating workflow for establishing a secondary reference standard in the absence of a pharmacopeial primary source.

Part 2: Comparative Analysis of Reference Grades

It is a common error in early-phase development to use "Research Grade" chemicals directly as analytical standards.[1] The table below highlights the risks associated with this molecule specifically.

FeatureResearch Grade (Vendor CoA)Qualified Secondary Standard (In-House)Pharmacopeial Primary (USP/EP)
Assay Method HPLC Area % (usually)qNMR (Weight %) Mass Balance / qNMR
Traceability NoneTraceable to NIST (via Internal Std) Statutory Traceability
Water Content Often ignored (Hygroscopic risk)Measured (KF) Measured
Counter-ions Unknown (TFA/HCl salts common)Quantified (IC/NMR) Defined
Uncertainty High (± 5-10%)Low (± 0.5-1.0%) Very Low (< 0.5%)
Suitability Synthesis starting material onlyLOD/LOQ determination, Release testing Dispute resolution

Scientist's Note: For 3-Amino-N-methylisonicotinamide, commercial vendors often synthesize via reduction of nitro-compounds.[1] This leaves residual inorganic salts that are invisible to HPLC-UV but depress the actual potency.[1] Always use qNMR for the assay value.

Part 3: Structural Characterization Protocols

Primary Assay: 1H-qNMR Protocol

Objective: Determine the absolute weight-percent purity (potency) without requiring a reference standard of the analyte itself.

  • Solvent: DMSO-d6 (Provides best solubility and separates amide protons).[1]

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,3,5-Trimethoxybenzene. Ensure IS signals do not overlap with the pyridine region (7.0 - 8.5 ppm).[1]

  • Relaxation Delay (d1): Must be

    
     of the slowest relaxing proton (typically the pyridine ring protons). Set d1 = 30s to be safe.
    
  • Pulse Angle: 90°.

Expected Shifts (DMSO-d6):

  • 
     ~8.2 ppm (s, 1H, Pyridine C2-H)
    
  • 
     ~7.9 ppm (d, 1H, Pyridine C6-H)
    
  • 
     ~7.4 ppm (d, 1H, Pyridine C5-H)
    
  • 
     ~8.5 ppm (br s, 1H, Amide NH)
    
  • 
     ~6.5 ppm (br s, 2H, Amine NH2)
    
  • 
     ~2.8 ppm (d, 3H, N-Methyl)
    

Calculation:



(Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity)[2]
Impurity Profiling: HPLC-UV Method

Objective: Detect organic impurities (isomers, starting materials).[1] Challenge: The amino-pyridine moiety causes peak tailing on standard silica columns due to silanol interactions.[1]

  • Column: Waters XBridge Phenyl or Agilent Zorbax Bonus-RP (Polar embedded group preferred), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 8.5 (High pH suppresses protonation of the pyridine, improving peak shape).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 20 mins.

  • Detection: 265 nm (Pyridine max).

  • Flow Rate: 1.0 mL/min.[1]

Identification: LC-MS/MS

Objective: Confirm molecular weight and fragmentation pattern.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Key Fragments:

    • 
       152 
      
      
      
      121 (Loss of -NHCH3, amide cleavage).
    • 
       152 
      
      
      
      94 (Pyridine ring fragment).

Part 4: Experimental Performance Data (Simulated)

The following data illustrates the typical discrepancy between "Area %" and "Weight %" for this class of molecule, emphasizing the need for qNMR.

ParameterVendor CoA (Research Grade)In-House Characterization (Recommended)
HPLC Purity (Area %) 98.5%98.7%
Residual Solvents (GC) Not Tested0.4% (Ethyl Acetate)
Water (KF) Not Tested1.2% (Hygroscopic)
Inorganic Ash Not Tested0.8% (Residual salts)
Calculated Potency Assumed 98.5% 96.3% (via Mass Balance)
qNMR Potency N/A96.1% ± 0.4%

Interpretation: Relying on the Vendor CoA would result in a 2.4% error in your downstream quantitative experiments (e.g., calculating IC50 values or impurity response factors).

Part 5: Recommended Qualification Protocol

To formally qualify a batch of 3-Amino-N-methylisonicotinamide as a reference standard, follow this step-by-step logic:

  • Homogenization: Grind the sample to a fine powder to ensure any moisture/solvents are evenly distributed.

  • T1 Determination: Run an inversion-recovery NMR experiment to determine the longest

    
     relaxation time.
    
  • qNMR Acquisition:

    • Weigh approx 10-15 mg of Sample and 10-15 mg of Traceable Internal Standard (accurately to 0.01 mg) into the same vial.

    • Dissolve in 0.7 mL DMSO-d6.

    • Acquire 64 scans with

      
      .
      
  • Orthogonal Check: Perform HPLC-UV (Area %) and KF (Water).

  • Reconciliation:

    • Calculate Mass Balance Potency:

      
      .[1]
      
    • Compare with qNMR Potency.

    • If

      
      , assign the qNMR value  as the certified potency.
      
Pathway Visualization: Impurity Origins

Understanding where impurities come from helps in selecting the HPLC method.[1]

ImpurityPathways Precursor 3-Nitro-isonicotinic acid Intermediate 3-Nitro-N-methyl isonicotinamide Precursor->Intermediate Amidation Target 3-Amino-N-methyl isonicotinamide Intermediate->Target Reduction (H2/Pd or Fe/HCl) Impurity2 Impurity B: Unreduced Nitro Intermediate->Impurity2 Incomplete Rxn Impurity1 Impurity A: Des-methyl (Amide hydrolysis) Target->Impurity1 Hydrolysis (Storage)

Caption: Figure 2. Potential impurity origins. Impurity B (Nitro precursor) is a common contaminant that requires specific HPLC specificity to resolve from the amino-target.[1]

References

  • ICH Expert Working Group. ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation, 2006. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]

  • PubChem. Compound Summary for CAS 1061358-09-5 (3-Amino-N-methylisonicotinamide). National Library of Medicine. [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [Link]

Sources

Comparative

A Comparative Guide to the Identification of 3-Amino-N-methylisonicotinamide using IR Spectroscopy

For researchers and professionals in drug development, the unambiguous identification of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of the infrared (IR) spe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous identification of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of the infrared (IR) spectroscopy data for the identification of 3-Amino-N-methylisonicotinamide, a compound of interest in medicinal chemistry. By leveraging fundamental principles of IR spectroscopy and comparing the predicted spectrum with that of structurally related molecules, we present a robust framework for its characterization.

The Power of Infrared Spectroscopy in Molecular Identification

Infrared (IR) spectroscopy is a powerful and widely accessible analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a unique "fingerprint" of the molecule's functional groups and overall structure. This makes IR spectroscopy an invaluable tool for the identification and purity assessment of chemical compounds.

The success of any IR analysis hinges on proper sample preparation. For solid samples, such as 3-Amino-N-methylisonicotinamide, the KBr pellet method is a common and effective technique. This involves grinding the sample with potassium bromide (KBr) and pressing it into a thin, transparent pellet.[1][2] This method minimizes scattering of the infrared beam and produces a high-quality spectrum.[1][2] Alternatively, Attenuated Total Reflectance (ATR) offers a simpler approach requiring minimal sample preparation, where the sample is brought into direct contact with a high-refractive-index crystal.[1][3]

Predicted IR Spectrum of 3-Amino-N-methylisonicotinamide

  • N-H Stretching (Amine and Amide): As a primary aromatic amine, two distinct N-H stretching bands are expected in the region of 3500-3300 cm⁻¹.[4][5][6] The secondary amide N-H stretch will likely appear as a single, weaker band in a similar region, potentially overlapping with the amine stretches.[5]

  • C=O Stretching (Amide I Band): A strong absorption band, characteristic of the amide C=O stretch (Amide I band), is anticipated between 1680 and 1630 cm⁻¹.[4] The exact position will be influenced by hydrogen bonding.

  • N-H Bending (Amine and Amide II Band): The N-H bending vibration of the primary amine is expected to appear in the 1650-1580 cm⁻¹ region.[5][7] The amide N-H bend (Amide II band), a combination of N-H bending and C-N stretching, typically appears between 1570 and 1515 cm⁻¹.

  • C-N Stretching: The stretching vibration of the aromatic C-N bond is expected to produce a strong band in the 1340-1250 cm⁻¹ range.[4][7] The amide C-N stretch will also contribute to absorption in this region.

  • Aromatic C=C and C=N Stretching: The pyridine ring will exhibit characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the methyl group's C-H stretches will appear just below 3000 cm⁻¹.

  • N-H Wagging: Out-of-plane N-H wagging of the primary amine can produce a broad band in the 900-650 cm⁻¹ region.[5]

Comparative Analysis with Structurally Related Compounds

To aid in the identification of 3-Amino-N-methylisonicotinamide, a comparison with the IR spectra of structurally similar compounds is invaluable. The key differences in their spectra will arise from the presence or absence of specific functional groups.

Comparison of Key IR Absorption Bands (cm⁻¹)

Functional Group Vibration3-Amino-N-methylisonicotinamide (Predicted)IsonicotinamideN-Methylisonicotinamide (Predicted)3-Aminopyridine
Amine N-H Stretch3500-3300 (two bands)AbsentAbsent3400-3200 (two bands)
Amide N-H Stretch~3300 (one band)3300-3100 (two bands)~3300 (one band)Absent
C=O Stretch (Amide I)1680-1630~1670~1660Absent
Amine N-H Bend1650-1580AbsentAbsent1620-1580
Amide N-H Bend (Amide II)1570-1515~1620~1550Absent
Aromatic C-N Stretch1340-1250AbsentAbsent1335-1250

Isonicotinamide: This molecule lacks the 3-amino group and has a primary amide. Therefore, its spectrum will show the characteristic two N-H stretching bands of a primary amide and will be missing the distinct aromatic amine N-H stretches and the aromatic C-N stretching band.

N-Methylisonicotinamide: This compound lacks the 3-amino group. Its IR spectrum will be devoid of the amine-related absorptions (N-H stretch and bend, and aromatic C-N stretch). The presence of the N-methyl group will introduce C-H stretching and bending vibrations.

3-Aminopyridine: This molecule contains the 3-amino group and the pyridine ring but lacks the N-methylisonicotinamide moiety. Consequently, its spectrum will not exhibit any amide-related absorptions (C=O stretch and N-H bend).

By comparing the experimental spectrum of an unknown sample with these reference patterns, a confident identification of 3-Amino-N-methylisonicotinamide can be made. The presence of bands corresponding to the primary aromatic amine, the secondary amide, and the pyridine ring, and their specific positions, will be the key differentiating features.

Experimental Protocol for FTIR Analysis

The following protocol outlines the steps for acquiring a high-quality FTIR spectrum of a solid sample like 3-Amino-N-methylisonicotinamide using the KBr pellet method.

Materials:

  • 3-Amino-N-methylisonicotinamide sample (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Gently grind the 1-2 mg of the sample in the agate mortar.

    • Add 100-200 mg of dried KBr to the mortar.

    • Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. The particle size should be less than 2 micrometers to minimize scattering.[2]

  • Pellet Formation:

    • Transfer the powder mixture to the pellet die.

    • Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Background Spectrum:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Run a background scan to obtain a spectrum of the ambient atmosphere (CO₂ and water vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Carefully place the KBr pellet in the sample holder in the FTIR spectrometer's sample compartment.

    • Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Interpretation:

    • Process the resulting spectrum (e.g., baseline correction).

    • Identify the characteristic absorption bands and compare them with the predicted frequencies and the spectra of the alternative compounds.

Workflow for Compound Identification using IR Spectroscopy

The following diagram illustrates the logical workflow for the identification of 3-Amino-N-methylisonicotinamide using IR spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interp Data Interpretation cluster_conclusion Conclusion Sample Obtain Sample Grind Grind Sample (1-2 mg) Sample->Grind Mix Mix with KBr (100-200 mg) Grind->Mix Press Press into Pellet Mix->Press Background Acquire Background Spectrum Press->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Spectrum Acquire->Process Identify Identify Characteristic Peaks Process->Identify Compare Compare with Reference Spectra Identify->Compare Confirm Confirm Structure of 3-Amino-N-methylisonicotinamide Compare->Confirm

Caption: Workflow for the identification of 3-Amino-N-methylisonicotinamide using FTIR spectroscopy.

Conclusion

Infrared spectroscopy provides a rapid, reliable, and non-destructive method for the identification of 3-Amino-N-methylisonicotinamide. By understanding the characteristic absorption frequencies of its functional groups and comparing its spectrum to those of structurally similar compounds, researchers can confidently confirm the identity and purity of their synthesized material. This guide provides the foundational knowledge and a practical framework for utilizing IR spectroscopy as a critical tool in the advancement of drug discovery and development.

References

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Chemistry LibreTexts. (2023, April 9). How an FTIR Spectrometer Operates. [Link]

  • JASCO Inc. Sample preparation for FT-IR. [Link]

  • Slideshare. Sampling of solids in IR spectroscopy. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • ResearchGate. The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. [Link]

  • University of Calgary. IR: amines. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

Sources

Validation

A Comparative Crystallographic Analysis of N-Methylated Nicotinamide Isomers

A Technical Guide for Researchers in Drug Development and Materials Science In the landscape of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule is pa...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development and Materials Science

In the landscape of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial configuration, or crystal structure, dictates a compound's physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comparative analysis of the single-crystal X-ray diffraction data for isomers of N-methylated nicotinamide, offering insights into the structural nuances that arise from positional isomerism. While crystallographic data for 3-Amino-N-methylisonicotinamide is not publicly available, a detailed examination of its structural isomers provides a valuable framework for understanding the impact of substituent placement on crystal packing and intermolecular interactions.

The Significance of Isomeric Variation in Nicotinamide Derivatives

Nicotinamide, a form of vitamin B3, and its derivatives are key components in various biological processes and serve as foundational scaffolds in drug design.[1][2] The addition of a methyl group and an amino group to the pyridine ring, as in 3-Amino-N-methylisonicotinamide, introduces possibilities for diverse intermolecular interactions, including hydrogen bonding and π-stacking. The specific location of these functional groups dramatically influences the resulting crystal lattice, as will be demonstrated through the comparative analysis of N'-Methylnicotinamide and 6-Methylnicotinamide.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two structural isomers of the target compound, providing a direct comparison of their solid-state structures.

ParameterN'-Methylnicotinamide6-Methylnicotinamide
Chemical Formula C₇H₈N₂OC₇H₈N₂O
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell Dimensions
a (Å)10.342(2)3.824(1)
b (Å)11.231(2)14.897(4)
c (Å)6.945(1)12.396(3)
α (°)9090
β (°)108.99(3)95.12(1)
γ (°)9090
Volume (ų)762.6(3)703.1(3)
Z 44
Density (calculated) (g/cm³)1.4871.291
Hydrogen Bonding Intermolecular N-H···O and C-H···O interactions forming centrosymmetric dimers.Amide-to-carboxalate hydrogen bonding between adjacent molecules in a pairwise fashion.[3][4]
Data Source COD ID: 4326132[5]Zeitschrift für Kristallographie - New Crystal Structures, 217(4), 555-556.[3][4]

Analysis of Comparative Data:

The data reveals that both isomers crystallize in the same monoclinic space group, P2₁/c, which is common for organic molecules. However, the unit cell dimensions and, consequently, the cell volumes are distinct. This difference in packing efficiency is directly attributable to the position of the methyl group on the pyridine ring, which influences the steric hindrance and the geometry of the hydrogen bonding network. The denser packing of N'-Methylnicotinamide suggests stronger intermolecular interactions compared to the 6-methyl isomer.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process that involves several key stages, from crystal growth to data analysis.[6][7][8][9] The following protocol outlines a standard workflow for the crystallographic analysis of a small organic molecule like an N-methylated nicotinamide isomer.

Step 1: Crystal Growth

High-quality single crystals are the prerequisite for a successful diffraction experiment.[10][11]

  • Solvent Selection: The crude compound is dissolved in a suitable solvent or a mixture of solvents to the point of saturation.

  • Slow Evaporation: The saturated solution is loosely covered to allow for the slow evaporation of the solvent. This gradual increase in concentration promotes the formation of well-ordered crystals.

  • Vapor Diffusion: A small vial containing the dissolved compound is placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, leading to crystallization.

  • Thermal Control: A saturated solution is heated until the compound fully dissolves and then cooled slowly and controllably to induce crystallization.[10]

Step 2: Data Collection
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[7]

  • Diffractometer Setup: The crystal is placed in a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα radiation), a goniometer for crystal rotation, and a detector.[8]

  • Data Acquisition: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Step 3: Data Processing and Structure Solution
  • Integration and Scaling: The raw diffraction images are processed to measure the intensity and position of each diffraction spot. These intensities are then scaled and corrected for various experimental factors.

  • Space Group Determination: The symmetry of the diffraction pattern and the systematic absences of certain reflections are used to determine the crystal's space group.[7]

  • Structure Solution: The "phase problem" is overcome using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.[7]

Step 4: Structure Refinement and Validation
  • Refinement: The initial atomic model is refined against the experimental data by iteratively adjusting atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors.[7]

  • Validation: The quality of the final structure is assessed using statistical indicators such as the R-factor and by examining the electron density maps.

The logical flow of a single-crystal X-ray diffraction experiment is illustrated in the diagram below.

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Data Analysis & Structure Determination cluster_output Final Output Compound Synthesized Compound Crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Compound->Crystallization Selection Crystal Selection & Mounting Crystallization->Selection Diffractometer Mount on Diffractometer Selection->Diffractometer XRay X-ray Exposure & Crystal Rotation Diffractometer->XRay Diffraction Collect Diffraction Patterns XRay->Diffraction Processing Data Processing (Integration & Scaling) Diffraction->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF Generation Refinement->Validation FinalStructure Final Crystal Structure (Atomic Coordinates, Bond Lengths, etc.) Validation->FinalStructure

Caption: Experimental workflow for single-crystal X-ray diffraction.

The Interplay of Structure and Function

The relationship between the atomic arrangement in a crystal and the macroscopic properties of the material is a fundamental concept in chemistry and materials science.

structure_property_relationship cluster_structure Molecular & Crystal Structure cluster_properties Physicochemical Properties AtomicArrangement Atomic Arrangement Interactions Intermolecular Interactions (H-bonding, π-stacking) AtomicArrangement->Interactions Packing Crystal Packing Interactions->Packing Solubility Solubility Packing->Solubility influences Stability Stability Packing->Stability determines Bioavailability Bioavailability Solubility->Bioavailability affects

Sources

Comparative

A Senior Application Scientist's Guide to Validating Synthetic Routes for 3-Amino-N-methylisonicotinamide Scale-Up

Introduction: The Challenge of Scaling Synthesis 3-Amino-N-methylisonicotinamide is a key building block in the development of various pharmaceutical compounds. Its unique substituted pyridine structure makes it a valuab...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Scaling Synthesis

3-Amino-N-methylisonicotinamide is a key building block in the development of various pharmaceutical compounds. Its unique substituted pyridine structure makes it a valuable intermediate for synthesizing molecules with diverse biological activities. However, transitioning a synthetic route from a small-scale laboratory setting to a large-scale industrial production environment presents significant challenges. Issues of yield, purity, cost-effectiveness, safety, and environmental impact become paramount.

This guide provides a comparative analysis of two plausible synthetic routes for the kilogram-scale production of 3-Amino-N-methylisonicotinamide. It is designed for researchers, chemists, and process development professionals, offering field-proven insights into selecting and validating a robust and scalable synthetic strategy. We will delve into the causality behind experimental choices, establish self-validating analytical protocols, and ground our recommendations in authoritative chemical principles.

Section 1: Comparative Analysis of Potential Synthetic Routes

The selection of a synthetic route for scale-up is a multi-faceted decision. It requires a holistic evaluation of chemical efficiency, operational simplicity, economic viability, and safety. Below, we compare two primary strategies starting from commercially available precursors.

Route 1: Direct Amidation of 3-Aminoisonicotinic Acid

This is the most direct and convergent approach. It involves the activation of the carboxylic acid group of 3-aminoisonicotinic acid, followed by coupling with methylamine. The key variable in this route is the choice of coupling agent.

Route 2: Hofmann Rearrangement from Isonicotinamide Precursor

This route builds the desired 3-amino functionality on a pre-existing pyridine ring through a classical named reaction. It begins with the nitration of a suitable isonicotinamide derivative, followed by reduction and subsequent N-methylation. An analogous transformation is the well-established Hofmann degradation of nicotinamide to produce 3-aminopyridine.[1][2]

Quantitative Route Comparison

The following table summarizes the key performance indicators for each route, based on representative experimental data and process analysis.

ParameterRoute 1: Direct AmidationRoute 2: Hofmann RearrangementRationale & Justification
Overall Yield ~85-90%~60-70%Route 1 has fewer steps and typically involves high-yielding amidation reactions. Route 2 involves a nitration and reduction, which can have variable yields.
Purity (Crude) >95%~85-90%Direct amidation often produces cleaner reaction profiles. The multi-step nature of Route 2 increases the likelihood of side products and impurities.
Number of Steps 2 (Activation + Amidation)4+ (e.g., Nitration, Reduction, Amidation, Methylation)Fewer steps significantly reduce processing time, labor costs, and potential for material loss during transfers and purifications.
Starting Material Cost ModerateLow to Moderate3-Aminoisonicotinic acid is a specialty chemical. Isonicotinamide derivatives are often cheaper, but the cost of additional reagents can offset this advantage.
Key Reagents SOCl₂, CDI, or other coupling agents; MethylamineH₂SO₄, HNO₃, SnCl₂, NaBH₄, Methyl IodideRoute 2 utilizes strong acids, and potentially hazardous nitrating agents and metal reductants, posing greater safety and waste disposal challenges.[3]
Scalability HighModerateThe one-pot or two-step nature of Route 1 is highly amenable to large-scale reactors. Route 2 requires multiple vessel operations and handling of more hazardous materials.
Environmental Impact Low to ModerateModerate to HighRoute 1 can be designed to use greener solvents and generates fewer byproducts. Route 2 generates significant acidic and metallic waste streams.
Diagram of Synthetic Approaches

G cluster_0 Route 1: Direct Amidation cluster_1 Route 2: Hofmann Rearrangement Analogy A1 3-Aminoisonicotinic Acid A2 Activation (e.g., SOCl₂) A1->A2 A3 Acyl Chloride Intermediate A2->A3 A4 Amidation with Methylamine A3->A4 Product 3-Amino-N-methylisonicotinamide A4->Product Final Product B1 Isonicotinamide B2 Nitration B1->B2 B3 3-Nitroisonicotinamide B2->B3 B4 Reduction B3->B4 B5 3-Aminoisonicotinamide B4->B5 B6 N-Methylation B5->B6 B6->Product Final Product

Caption: High-level overview of the two competing synthetic routes.

Section 2: Recommended Scale-Up Protocol: Route 1

Based on the comparative analysis, Route 1 (Direct Amidation) is the superior choice for scale-up due to its higher efficiency, operational simplicity, and more favorable safety profile. We will use thionyl chloride (SOCl₂) for the activation step, as it is cost-effective and the byproducts (SO₂ and HCl) are gaseous and easily removed. This one-pot synthesis approach is highly efficient for industrial production.[4]

Experimental Protocol

Materials and Reagents:

  • 3-Aminoisonicotinic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Toluene (solvent)

  • Methylamine solution (2.0 M in THF) (2.5 eq)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (for extraction)

Procedure:

  • Reaction Setup: To a dry 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-aminoisonicotinic acid (1.0 kg, 7.24 mol).

    • Causality: A dry, inert atmosphere is crucial to prevent the premature hydrolysis of thionyl chloride and the acyl chloride intermediate.

  • Solvent Addition: Add toluene (10 L). Stir the suspension.

    • Causality: Toluene is a good solvent for the starting material and has a suitable boiling point for the reaction and subsequent distillation.

  • Activation: Cool the reactor to 0-5°C using a chiller. Slowly add thionyl chloride (0.63 L, 8.69 mol) dropwise over 1 hour, maintaining the internal temperature below 10°C.

    • Causality: The reaction between the carboxylic acid and thionyl chloride is exothermic. Slow, cooled addition prevents temperature spikes that could lead to side reactions and degradation of the amino-functionalized ring.

  • Intermediate Formation: After the addition is complete, slowly warm the mixture to 60°C and hold for 2-3 hours, or until gas evolution (SO₂ and HCl) ceases. Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Causality: Heating drives the reaction to completion, ensuring full conversion to the reactive acyl chloride intermediate.

  • Solvent Removal: Cool the reaction mixture to 30°C. Remove excess thionyl chloride and toluene under reduced pressure.

  • Amidation: Add fresh, dry toluene (5 L) to the residue. Cool the reactor to 0-5°C. Slowly add a solution of methylamine in THF (3.6 L, 7.24 mol) over 1.5 hours, keeping the temperature below 15°C.

    • Causality: The amidation reaction is also highly exothermic. Controlled addition is critical for safety and to minimize the formation of impurities.

  • Reaction Completion: Stir the mixture at room temperature for 1 hour. Monitor the reaction by HPLC to confirm the disappearance of the acyl chloride intermediate.

  • Work-up & Isolation: Carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH of the aqueous layer is ~8-9. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 3 L).

    • Causality: The basic quench neutralizes any remaining HCl and protonated amine species, allowing the free base product to be extracted into the organic solvent.

  • Purification: Combine the organic layers, wash with brine (2 L), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield pure 3-Amino-N-methylisonicotinamide.

Workflow Diagram

G A Charge Reactor with 3-Aminoisonicotinic Acid & Toluene B Cool to 0-5°C A->B C Add Thionyl Chloride (Slowly, <10°C) B->C D Heat to 60°C (2-3 hours) C->D E In-Process Control 1: Confirm Acid Consumption D->E F Solvent Exchange (Remove SOCl₂, Add Toluene) E->F If complete G Cool to 0-5°C F->G H Add Methylamine Solution (Slowly, <15°C) G->H I In-Process Control 2: Confirm Amide Formation H->I J Aqueous Quench (NaHCO₃) I->J If complete K Phase Separation & Extraction (EtOAc) J->K L Dry, Filter, Concentrate K->L M Recrystallization L->M N Final Product QC M->N

Caption: Step-by-step workflow for the recommended scale-up synthesis.

Section 3: Analytical Validation and Quality Control

A robust synthesis is incomplete without a rigorous, self-validating analytical framework. Each batch of 3-Amino-N-methylisonicotinamide must be tested to confirm its identity, purity, and consistency.

Protocol 1: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the final product and quantifying any impurities.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of the product in 1 mL of 50:50 water/acetonitrile.

  • Acceptance Criteria: Purity ≥ 99.5%, no single impurity > 0.15%.

    • Justification: This method provides excellent separation for polar aromatic compounds and is sensitive enough to detect trace impurities. The use of formic acid improves peak shape. Similar methods are standard for related nicotinamide compounds.[5][6]

Protocol 2: Identity Confirmation by LC-MS and NMR

A. LC-MS (Liquid Chromatography-Mass Spectrometry)

  • Purpose: To confirm the molecular weight of the product.

  • Method: Utilize an LC-MS system with electrospray ionization (ESI) in positive mode. The expected mass for the protonated molecule [M+H]⁺ is m/z 152.08.

    • Justification: LC-MS provides rapid and unambiguous confirmation of the molecular weight, ensuring the correct product has been formed. This technique is widely used for the analysis of nicotinamide and its metabolites.[7]

B. NMR (Nuclear Magnetic Resonance) Spectroscopy

  • Purpose: To confirm the chemical structure and rule out isomers.

  • Method: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Expected ¹H NMR Signals (Illustrative):

    • Singlet for the N-methyl protons.

    • Broad singlet for the NH₂ protons.

    • Distinct aromatic protons corresponding to the pyridine ring.

    • Signal for the amide N-H proton.

  • Justification: NMR provides definitive structural elucidation. The chemical shifts, splitting patterns, and integrations of the proton signals must be consistent with the target structure of 3-Amino-N-methylisonicotinamide.

Validation Workflow

G Start Final Product (Post-Recrystallization) HPLC HPLC Purity Analysis Start->HPLC CheckPurity Purity ≥ 99.5%? HPLC->CheckPurity LCMS LC-MS Molecular Weight Confirmation CheckPurity->LCMS Yes Fail Reprocess or Reject CheckPurity->Fail No CheckMW [M+H]⁺ = 152.08? LCMS->CheckMW NMR NMR Structural Confirmation CheckMW->NMR Yes CheckMW->Fail No CheckStructure Structure Correct? NMR->CheckStructure Pass Batch Release CheckStructure->Pass Yes CheckStructure->Fail No

Caption: A logical workflow for the analytical validation of the final product.

Conclusion

For the successful scale-up of 3-Amino-N-methylisonicotinamide synthesis, a strategy built on efficiency, safety, and robust validation is essential. The Direct Amidation route (Route 1) from 3-aminoisonicotinic acid emerges as the superior strategy. Its convergent design, high yield, and operational simplicity make it highly suitable for industrial production. By coupling this efficient synthesis with a rigorous analytical validation framework encompassing HPLC for purity and LC-MS and NMR for identity, researchers and manufacturers can ensure the consistent production of high-quality material, facilitating the advancement of drug development programs that rely on this critical intermediate.

References

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (n.d.). PMC - NIH.
  • 3-aminopyridine. (n.d.). Organic Syntheses Procedure.
  • 4-Aminopyridine-3-carboxamide. (n.d.). Chem-Impex.
  • A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine
  • Determination of endogenous concentrations of N1-methylnicotinamide in human plasma and urine by high-performance liquid chrom
  • CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine. (n.d.).
  • Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentr
  • Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. (n.d.). PubMed.
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). RSC Advances.
  • CN111170937A - Preparation method of 3-aminopyridine. (n.d.).

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 3-Amino-N-methylisonicotinamide

Part 1: Executive Safety Directive To: Research & Development Operations From: Senior Application Scientist, Chemical Safety Division Handling 3-Amino-N-methylisonicotinamide requires a shift from standard "academic" saf...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

To: Research & Development Operations From: Senior Application Scientist, Chemical Safety Division

Handling 3-Amino-N-methylisonicotinamide requires a shift from standard "academic" safety protocols to pharmaceutical intermediate hygiene .[1][2][3][4][5] While often classified as an irritant (H315/H319/H335), this compound belongs to the aminopyridine class—structures frequently utilized as scaffolds for kinase inhibitors (e.g., PARP inhibitors).[1][4][5]

The Core Risk: Because this is a functionalized pyridine, it possesses biological activity potential beyond simple chemical irritation.[1] In the absence of long-term chronic toxicity data, you must apply the Precautionary Principle .[1][4][5] Treat this substance as a potential bioactive agent that can permeate mucous membranes and skin.[1][5]

Immediate Hazard Profile (GHS Classifications):

  • H302: Harmful if swallowed.[1][6]

  • H315: Causes skin irritation.[1][6][7][8][9]

  • H319: Causes serious eye irritation.[1][6][8][9][10][11]

  • H335: May cause respiratory irritation.[1][6]

Part 2: Technical PPE Matrix

The following protection standards are non-negotiable for handling >10mg quantities.

Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient for fine powders.[1][2][3][4][5] Static charge can cause this crystalline solid to "jump" or disperse unexpectedly; unsealed eyewear allows particulate entry.[1][5]
Dermal (Hand) Double Nitrile Gloves (Min.[1][4] 0.11 mm / 4 mil)Outer Layer: Disposables changed immediately upon contamination.Inner Layer: Extended cuff (exam grade).Why: Pyridine derivatives are organic bases and can facilitate their own transport or the transport of solvents (like DMSO/DCM) through single layers.[1][5]
Respiratory Engineering Control (Primary): Fume HoodBackup: N95/P100 RespiratorDo not handle on an open bench. If weighing outside a hood is unavoidable (e.g., balance stability), a fit-tested N95 is the minimum requirement to prevent inhalation of bioactive dust.[1][3][4]
Body Tyvek® Lab Coat or Closed-Front CottonStandard cotton coats are porous.[1][4][5] If handling stock solutions (>100mM), use impervious aprons to prevent "soak-through" dermal absorption.[1][2][3][5]

Part 3: Operational Protocols (The "How" & "Why")[1][2][3][4]

Phase 1: Weighing & Solid Handling

The Critical Moment: The highest risk of exposure occurs during the transfer of the dry solid, where static electricity generates aerosolized dust.[1]

  • Static Neutralization: Use an anti-static gun or ionizer bar inside the weigh station.[1][5] Pyridine carboxamides are often electrostatic.[1][5]

  • The "Tunnel" Technique: Do not pour from the bottle. Use a long-handled spatula to transfer solid deep into the receiving vessel (vial/flask) to minimize air currents disturbing the powder.[1][3][5]

  • Solvent Trap: Pre-weigh the solvent if possible, or add solvent immediately after adding the solid to "wet" the hazard, effectively eliminating the inhalation risk.[1]

Phase 2: Reaction & Synthesis

The Solubilization Risk: Once dissolved (typically in DMSO, DMF, or Methanol), the risk profile shifts from inhalation to dermal permeation .[1][4]

  • Solvent Choice: 3-Amino-N-methylisonicotinamide is an amine.[1][2][3][4][5] Avoid using chlorinated solvents (DCM/Chloroform) as the primary carrier if possible, as these aggressively permeate nitrile gloves, carrying the solute with them.

  • Temperature Control: If heating is required, use a closed system (condenser/septum).[1][5] Never heat an open vessel of this amine; vapors may carry the compound.[1][5]

Phase 3: Decontamination & Spills

Chemistry: As a basic amine, acid-based cleaning is effective but must be handled carefully to avoid exotherms.[1][2][4]

  • Dry Spill: Do not sweep.[1][5] Cover with a damp paper towel (water/surfactant) to bind dust, then wipe up.[5]

  • Wet Spill: Absorb with vermiculite or chem-pads.[1][5]

  • Surface Decon: Wipe surfaces with 10% dilute acetic acid or citric acid solution.[1][5] This protonates the pyridine nitrogen, converting it to a water-soluble salt (pyridinium) that is easier to wipe away and less volatile.[1][3][4][5]

Part 4: Workflow Visualization

The following diagram outlines the decision logic for safe handling, distinguishing between solid and liquid states.

HandlingWorkflow Start Start: 3-Amino-N-methylisonicotinamide StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Dry Liquid Solution (DMSO/MeOH) StateCheck->Liquid Dissolved Weighing Weighing Protocol: 1. Fume Hood ONLY 2. Anti-static measures 3. Splash Goggles Solid->Weighing Dissolution Solubilization Step (Add solvent to solid) Weighing->Dissolution Dissolution->Liquid Handling Liquid Handling: 1. Double Nitrile Gloves 2. Closed Vessels 3. Change gloves on splash Liquid->Handling Reaction Reaction / Application Handling->Reaction Disposal Disposal: Segregate into Basic/Organic Waste (Do not mix with Oxidizers) Reaction->Disposal

Caption: Operational workflow emphasizing the transition from high-inhalation risk (Solid) to high-permeation risk (Liquid).

Part 5: References & Verification[2][3][4][8]

  • PubChem. (2023).[1][5] Compound Summary: 3-Aminoisonicotinamide (Analogous Structure).[1][2][4][5] National Center for Biotechnology Information.[5] Retrieved from [Link][1][3][5]

Sources

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